2-Amino-3-methoxybenzoic Acid-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-amino-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3 |
InChI Key |
SXOPCLUOUFQBJV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1N)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-3-methoxybenzoic Acid-d3
Technical Monograph: 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
This compound (also known as 3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled derivative of the endogenous tryptophan metabolite, 3-methoxyanthranilic acid. It serves as a critical internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) for the precise measurement of kynurenine pathway metabolites.
This guide details the physicochemical properties, synthesis, and analytical applications of this compound, specifically designed for researchers investigating neurodegenerative disorders, osteoporosis, and tryptophan metabolism.
Chemical Identity & Physicochemical Profile
The deuterated form typically carries the isotopic label on the methoxy group (
Structural Analysis
-
Systematic Name: 2-Amino-3-(methoxy-d3)benzoic acid[1][2][3]
-
Molecular Formula:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Molecular Weight: 170.18 g/mol (vs. 167.16 g/mol for unlabeled)[3][5]
Comparative Properties Table
| Property | Unlabeled (Light) | Deuterated (Heavy, d3) | Note |
| Appearance | Off-white to yellow powder | Off-white to yellow powder | Photosensitive |
| Solubility | DMSO, Methanol, Dilute Acid | DMSO, Methanol | Sparingly soluble in water |
| pKa (COOH) | ~2.5 | ~2.5 | Negligible isotope effect |
| pKa (NH3+) | ~4.8 | ~4.8 | Negligible isotope effect |
| Retention Time | Deuterium may cause slight RT shift (usually earlier) | ||
| Mass Shift | M | M + 3.018 | Resolved in MS/MS |
Biological Context: The Kynurenine Pathway[7]
3-Methoxyanthranilic acid is a downstream metabolite of the kynurenine pathway, formed by the O-methylation of 3-hydroxyanthranilic acid (3-HAA). The ratio of 3-HAA to anthranilic acid (AA) is a significant biomarker in osteoporosis and neuroinflammation.
Pathway Diagram
Figure 1: Position of 3-Methoxyanthranilic Acid within the Tryptophan metabolism pathway.
Synthesis & Manufacturing
The synthesis of this compound requires high isotopic purity (>99 atom% D). The most robust route involves the O-methylation of a protected 3-hydroxyanthranilic acid precursor using Iodomethane-d3.
Synthetic Route
-
Protection: Esterification of 3-Hydroxyanthranilic acid to protect the carboxylic acid.
-
Labeling: Nucleophilic substitution with Iodomethane-d3 (
) in the presence of a mild base (e.g., ) in acetone or DMF. -
Hydrolysis: Saponification of the ester to yield the free acid.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the production of the d3-labeled standard.
Analytical Application: LC-MS/MS Protocol
The primary application of this compound is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability in biological samples (plasma, urine, CSF).
Preparation of Standards
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL). Store at -80°C.
-
Working Solution: Dilute stock to 1 µg/mL in 50% Methanol/Water.
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma/urine to a tube.
-
Spike IS: Add 10 µL of Working IS Solution (final conc. ~200 ng/mL).
-
Precipitation: Add 200 µL cold Acetonitrile (with 0.1% Formic Acid). Vortex for 30s.
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Injection: Inject 5 µL of supernatant into LC-MS/MS.
Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Analyte (Light) | 168.1 | 150.1 (Loss of | 15 |
| Analyte (Light) | 168.1 | 122.1 (Loss of | 25 |
| IS (Heavy - d3) | 171.1 | 153.1 (Loss of | 15 |
| IS (Heavy - d3) | 171.1 | 125.1 (Loss of | 25 |
Note: Transitions should be optimized on the specific instrument platform.
Handling, Stability & Safety
-
Storage: -20°C or -80°C. Hygroscopic.
-
Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store in amber vials.
-
Solution Stability: Stable in DMSO for 6 months at -80°C. Aqueous dilutions should be prepared fresh.
-
Safety: Irritant. Wear gloves and safety glasses.[6][7] Avoid inhalation of powder.
References
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid | C8H9NO3.[1][2][6][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research. Retrieved from [Link]
Sources
- 1. 2-amino-3-methoxybenzoic acid [stenutz.eu]
- 2. 2-Amino-3-methoxybenzoic acid | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Error-数据库执行错误 [bio-fount.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 2377028-36-7 | MCE [medchemexpress.cn]
- 6. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Role of 2-Amino-3-methoxybenzoic Acid-d3 in Tryptophan Metabolism Studies
Executive Summary: Decoupling the Methylation Branch
In the complex landscape of Tryptophan (Trp) catabolism, the Kynurenine Pathway (KP) is the dominant route, processing over 95% of dietary tryptophan. While the neurotoxic potential of downstream metabolites like Quinolinic Acid (QUIN) and 3-Hydroxykynurenine (3-HK) is well-documented, the O-methylation branch—specifically the conversion of 3-Hydroxyanthranilic Acid (3-HAA) to 2-Amino-3-methoxybenzoic Acid (also known as 3-Methoxyanthranilic Acid, or 3-MeAA)—remains a critical, yet under-analyzed, metabolic shunt.
2-Amino-3-methoxybenzoic Acid-d3 serves as the essential Stable Isotope Labeled (SIL) Internal Standard for accurately quantifying this metabolite. Its application allows researchers to distinguish between the neurotoxic progression of the pathway (toward QUIN) and the methylation-based detoxification or alternative signaling routes. This guide details the technical application of this deuterated standard in high-sensitivity LC-MS/MS profiling.
Part 1: The Compound & The Pathway[1][2][3]
Chemical Identity and Isotopic Design
-
Analyte: 2-Amino-3-methoxybenzoic Acid (3-Methoxyanthranilic Acid).[1]
-
Labeling Site: Typically, the deuterium atoms are located on the methoxy group (-OCD3). This placement ensures the label is retained during ionization but provides a mass shift of +3 Da (M+3), sufficient to avoid isotopic overlap with the natural M+0 isotope envelope.
The Metabolic Node: The 3-HAA Bifurcation
The critical utility of this compound lies in its position at the 3-Hydroxyanthranilic Acid (3-HAA) node. 3-HAA is a redox-active metabolite that can be:
-
Oxidized by 3-Hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) to form unstable intermediates leading to Quinolinic Acid (neurotoxic, excitotoxic).
-
O-Methylated (likely via COMT or gut microbial enzymes) to form 2-Amino-3-methoxybenzoic Acid (3-MeAA).
Quantifying 3-MeAA using the d3-standard allows researchers to calculate the Methylation Index , a metric reflecting the tissue's capacity to shunt toxic 3-HAA into the stable methoxy pool.
Pathway Visualization
The following diagram illustrates the Kynurenine Pathway, highlighting the specific branch where this compound is applied.
Caption: The 3-HAA bifurcation node. The d3-standard is used to quantify the green "Detoxification/Shunt" branch, distinguishing it from the red neurotoxic pathway.
Part 2: Technical Application (LC-MS/MS Protocol)
Why the -d3 Standard is Non-Negotiable
In metabolomics, "matrix effects" (ion suppression or enhancement) can alter signal intensity by >50%.
-
Causality: The d3-labeled standard has nearly identical physicochemical properties (pKa, hydrophobicity) to the endogenous analyte.
-
Self-Validation: It co-elutes (or elutes with a negligible deuterium isotope effect) with the target. Therefore, any suppression affecting the analyte affects the standard equally.
-
Result: The Ratio of (Analyte Area / IS Area) remains constant regardless of matrix interference, ensuring absolute quantification.
Experimental Workflow
This protocol is designed for plasma or tissue homogenates.
Step 1: Stock Preparation
-
IS Stock: Dissolve This compound in 50% Methanol/Water to 1 mg/mL. Store at -80°C.
-
Working IS Solution: Dilute Stock to 100 ng/mL in 0.1% Formic Acid (in water). Freshly prepare.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of biological sample (Plasma/Serum/Tissue Homogenate).
-
Add 20 µL of Working IS Solution (this compound). Crucial: Add IS before any extraction to account for recovery losses.
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Parameters[4]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-1 min (2% B), 1-6 min (2% to 95% B), 6-8 min (95% B).
-
Ionization: ESI Positive Mode (ESI+). Note: Amino groups protonate well in positive mode.
Step 4: MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Amino-3-methoxybenzoic Acid | 168.1 | 150.1 (Loss of H2O) | 25 | 15 |
| 168.1 | 122.1 (Loss of COOH) | 25 | 22 | |
| This compound | 171.1 | 153.1 | 25 | 15 |
| 171.1 | 125.1 | 25 | 22 |
Note: Exact transitions must be optimized on your specific instrument. The +3 Da shift in Precursor and Product ions confirms the stability of the label.
Part 3: Data Interpretation & Biological Significance
Calculating the Methylation Index
Raw concentration data alone is often insufficient due to biological variability. The Methylation Index provides a normalized view of pathway flux.
-
Low Index: Suggests reduced methyltransferase activity or preferential shunting toward Quinolinic Acid (neurotoxicity risk).
-
High Index: Suggests active detoxification or potential upregulation of protective pathways.
Clinical & Research Relevance
-
Neuroinflammation: In conditions like depression or schizophrenia, the KP is often skewed toward QUIN. Using the d3-standard to detect low levels of the methylated metabolite can confirm if the "protective arm" is suppressed.
-
Gut Microbiota: Recent studies indicate that gut bacteria (e.g., Dictyophora) influence tryptophan metabolism. 2-Amino-3-methoxybenzoic acid levels in feces or serum can serve as a biomarker for specific microbial metabolic activity [1].
-
Biomarker Discovery: Differential levels have been observed in intestinal polyp formation, suggesting a role in cell proliferation or immune surveillance [2].
Part 4: Visualization of Analytical Logic
The following workflow demonstrates the self-validating nature of the Internal Standard method.
Caption: The d3-IS corrects for extraction losses and matrix effects because both the analyte and IS experience the exact same physical conditions.
References
-
Frontiers in Microbiology. (2023). Genome, transcriptome, and metabolome analyses provide new insights into the resource development in an edible fungus Dictyophora indusiata. Retrieved from [Link]
-
Scientific Reports (Nature). (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas.[5] Retrieved from [Link]
-
Journal of Neural Transmission. (1998). Effects of kynurenine metabolites on the electrocorticographic activity in the rat.[6] (Discusses the metabolic fate of 3-HAA to 3-methoxyanthranilic acid). Retrieved from [Link]
Sources
- 1. CAS 3177-80-8: 2-Amino-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Engineering of Biosynthetic Enzymes Unlocks Libraries of Bioactive Tilimycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 3-Methoxyanthranilic Acid vs. 3-Methoxyanthranilic Acid-d3
Executive Summary
3-Methoxyanthranilic acid (3-MAA) is a minor but biologically significant metabolite within the tryptophan-kynurenine pathway. While its non-deuterated form (
This guide delineates the critical technical differences between these two molecules. It moves beyond basic structural definitions to explore the Deuterium Isotope Effect (DIE) on chromatography, the mechanics of ion suppression correction , and the specific fragmentation logic required for developing robust Multiple Reaction Monitoring (MRM) assays.
Part 1: Physicochemical Divergence
At a molecular level, the substitution of three hydrogen atoms with deuterium on the methoxy group creates subtle but measurable changes in physical properties. These differences drive the analytical utility of the d3 analog.
Structural Comparison
| Feature | 3-Methoxyanthranilic Acid (Native) | 3-Methoxyanthranilic Acid-d3 (IS) |
| Formula | ||
| Exact Mass | 167.0582 Da | 170.0771 Da |
| M+H Ion ( | 168.06 | 171.08 |
| Isotopic Label | None (Natural Abundance) | |
| Lipophilicity | Baseline | Slightly Lower ( |
| C-H/C-D Bond Length | 1.09 Å (Average) | 1.08 Å (Shorter, Stiffer) |
The Chromatographic Isotope Effect
In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly reduced retention times compared to their protium counterparts.[1]
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the polarizability of the molecule and weakens the van der Waals forces interacting with the C18 stationary phase.
-
Impact on 3-MAA: Because the deuteration is on the methoxy group (peripheral) rather than the aromatic ring, the retention time shift (
) is typically minimal (< 0.1 min). -
Analytical Consequence: This near-perfect co-elution is critical . It ensures the Internal Standard (d3) experiences the exact same matrix suppression/enhancement events as the analyte (native) at the electrospray ionization (ESI) source.
Part 2: Mass Spectrometry & Fragmentation Logic
The primary utility of 3-MAA-d3 is to serve as a normalization factor in LC-MS/MS. To do this effectively, the mass spectrometer must be programmed to distinguish the two isotopologues without "cross-talk."
Fragmentation Pathways (MRM Transitions)
The methoxy group is stable, but the carboxyl group is labile. The following transitions are standard for quantification.
Native 3-MAA Transitions:
-
Quantifier:
(Loss of , common in ortho-amino acids). -
Qualifier:
(Loss of , decarboxylation).
Deuterated 3-MAA-d3 Transitions:
-
Quantifier:
(Retains d3 label, loss of ). -
Qualifier:
(Retains d3 label, loss of ).
Critical Check: Ensure your collision energy (CE) does not fragment the methoxy group itself. If the methoxy group is lost (loss of -OCH3 or -OCD3), both molecules might yield the same core fragment (anthranilic acid radical), leading to false positives.
Visualization: LC-MS/MS Workflow
Caption: Figure 1. Self-validating LC-MS/MS workflow. The co-elution of Native and d3 analog at the ESI source allows the d3 to correct for matrix effects in real-time.
Part 3: Experimental Protocols
Protocol A: Preparation of Internal Standard (Stock Solution)
Objective: Create a stable 3-MAA-d3 stock that prevents isotopic scrambling.
-
Weighing: Accurately weigh 1.0 mg of 3-Methoxyanthranilic acid-d3 (isotopic purity >99 atom % D).
-
Solvent Choice: Dissolve in Methanol (LC-MS grade) . Avoid protic solvents with extreme pH, which could theoretically promote deuterium exchange over long periods, although the methoxy-D is generally stable.
-
Concentration: Prepare a 1 mg/mL (1000 ppm) primary stock.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 6-12 months.
-
Working Solution: Dilute to 100 ng/mL in water/methanol (50:50) daily.
Protocol B: Quantitative Extraction from Plasma
Objective: Extract 3-MAA while removing proteins that foul the MS source.
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of 3-MAA-d3 Working Solution (100 ng/mL). Vortex for 10 seconds.
-
Why: Spiking before extraction compensates for recovery losses during the precipitation step.
-
-
Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex for 1 min, then incubate at -20°C for 10 mins.
-
Centrifuge: Spin at 14,000 x g for 10 mins at 4°C.
-
Transfer: Move supernatant to an LC vial.
-
Injection: Inject 5 µL onto the LC-MS/MS.
Part 4: Biological Context (The Kynurenine Pathway)[3]
While the d3 analog is a tool, understanding the native molecule's origin is essential for interpreting data. 3-MAA is not the primary highway of tryptophan metabolism but a specific branch.
Caption: Figure 2. Metabolic position of 3-MAA. It is formed via methylation of Anthranilic acid or 3-HAA, often serving as a dead-end metabolite or precursor to cinnabarinic acid derivatives.
Part 5: Troubleshooting & Integrity Checks
Cross-Talk Evaluation
Before running samples, you must verify that your d3 standard does not contain d0 (native) impurities.
-
Test: Inject a high concentration of 3-MAA-d3 (e.g., 1 µg/mL) and monitor the native transition (168 -> 150).
-
Acceptance Criteria: The signal in the native channel must be < 0.1% of the d3 signal. If it is higher, your "standard" will artificially inflate your analyte concentration.
Scrambling
Avoid acidic heating. While aryl-methoxy deuteriums are stable, exposure to strong acids at high heat (
References
-
PubChem. (2023). 3-Methoxyanthranilic acid | C8H9NO3.[2] National Library of Medicine. [Link]
-
ResearchGate. (2020). Development and Validation of an LC–MS-MS Method for the Quantification of Cyanate in Rat Plasma. (Demonstrates anthranilic acid derivatization workflows). [Link]
-
Shimadzu. (2023). LC/MS/MS MRM Library for Metabolites. [Link]
Sources
Technical Whitepaper: Molecular Weight & Isotopic Distribution of 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
2-Amino-3-methoxybenzoic Acid-d3 (3-Methoxyanthranilic Acid-d3) is a stable isotope-labeled analog of the tryptophan metabolite 3-methoxyanthranilic acid. It serves as a critical Internal Standard (IS) in quantitative bioanalysis, particularly within LC-MS/MS workflows targeting the kynurenine pathway.
By incorporating three deuterium atoms—typically on the methoxy methyl group—this compound exhibits a mass shift of +3.019 Da relative to the unlabeled parent. This shift is sufficient to avoid isotopic overlap (cross-talk) in mass spectrometry while retaining identical chromatographic retention properties, ensuring high-precision normalization of matrix effects and ionization variability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The deuterated form is chemically equivalent to the parent compound in terms of reactivity and lipophilicity but distinct in mass.
| Property | Unlabeled Parent | Deuterated Analog (d3) |
| Common Name | 3-Methoxyanthranilic Acid | 3-Methoxyanthranilic Acid-d3 |
| IUPAC Name | 2-Amino-3-methoxybenzoic acid | 2-Amino-3-(trideuteromethoxy)benzoic acid |
| CAS Number | 3177-80-8 (Parent) | Varies by supplier (Custom Synthesis) |
| Chemical Formula | C₈H₉NO₃ | C₈H₆D₃NO₃ |
| Structure Description | Anthranilic acid core with -OCH₃ at C3 | Anthranilic acid core with -OCD₃ at C3 |
| pKa (Acid) | ~4.8 (Carboxylic acid) | ~4.8 (Negligible isotope effect) |
| LogP | 1.6 | ~1.58 (Slightly lower due to C-D bond) |
Structural Integrity Note
The d3-labeling is located on the methyl group of the ether linkage (-OCD₃). This position is metabolically stable and non-exchangeable in protic solvents, unlike the amino (-NH₂) or carboxylic (-COOH) protons, ensuring the mass tag remains intact during extraction and ionization.
Molecular Weight & Isotopic Analysis
Accurate mass spectrometry requires precise calculation of the monoisotopic mass to set quadrupole filters (Q1/Q3) correctly.
Exact Mass Calculation
Using standard atomic weights:
-
Carbon (¹²C): 12.000000
-
Hydrogen (¹H): 1.007825
-
Deuterium (²H): 2.014102
-
Nitrogen (¹⁴N): 14.003074
-
Oxygen (¹⁶O): 15.994915
Unlabeled Parent (C₈H₉NO₃)
Monoisotopic Mass: 167.0582 DaDeuterated Analog (C₈H₆D₃NO₃)
Monoisotopic Mass: 170.0771 DaMass Shift (Δ): +3.0189 Da
Isotopic Distribution Pattern
In high-resolution MS (HRMS), the d3 analog will show a distinct isotopic envelope. The "M+0" peak of the d3 analog corresponds to the "M+3" region of the parent, effectively removing interference.
-
Parent (M+0): 167.0582 (100%)
-
d3 Analog (M+0): 170.0771 (100%)
-
d3 Analog (M+1): ~171.08 (Due to ¹³C natural abundance ~8.8%)
Mass Spectrometry Workflow (LC-MS/MS)
The following protocol outlines the Multiple Reaction Monitoring (MRM) setup for quantifying 3-methoxyanthranilic acid using the d3 internal standard.
Ionization Source Parameters
-
Mode: Positive Electrospray Ionization (ESI+)
-
Rationale: The aniline amine group is easily protonated (
). -
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temp: 350°C (Compound is thermally stable)
MRM Transitions
The fragmentation pathway typically involves the loss of the carboxylic acid group (neutral loss of CO₂ or H₂O+CO) or the loss of the methyl/methoxy radical.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Analyte | 168.1 ( | 150.1 | 15 | Loss of H₂O (Dehydration) |
| Analyte | 168.1 | 122.1 | 25 | Loss of H₂O + CO (Formic acid equivalent) |
| IS (d3) | 171.1 ( | 153.1 | 15 | Loss of H₂O (Retains d3 label) |
| IS (d3) | 171.1 | 125.1 | 25 | Loss of H₂O + CO (Retains d3 label) |
Critical Note: Ensure the d3 label is not lost during fragmentation. Since the label is on the methoxy group (position 3) and the primary fragmentation involves the carboxylic acid (position 1), the d3 tag is preserved in the daughter ions, maintaining the +3 Da shift.
Visualizing the Fragmentation Pathway[9][11]
The following diagram illustrates the parallel fragmentation logic for the parent and the d3-analog, confirming the validity of the internal standard.
Caption: Parallel fragmentation pathways for 3-Methoxyanthranilic Acid and its d3-analog. The +3 Da mass shift is conserved in product ions.
Synthesis & Stability Considerations
Synthesis Route
The most reliable synthesis involves the O-methylation of 3-hydroxyanthranilic acid using d3-iodomethane (CD₃I) in the presence of a mild base (e.g., K₂CO₃).
-
Precursor: 3-Hydroxyanthranilic acid.
-
Reagent: Iodomethane-d3 (≥99.5 atom % D).
-
Outcome: High isotopic purity (>99%) is essential to prevent "M-3" contributions to the analyte signal.
Stability
-
Light Sensitivity: Anthranilic acid derivatives are photosensitive. Store d3-standards in amber vials at -20°C.
-
Isotopic Exchange: The methoxy-d3 deuteriums are chemically inert. They do not exchange with solvent protons, unlike the amine (-NH₂) protons, making this IS highly robust for reverse-phase LC.
References
-
PubChem. (2025).[1] 2-Amino-3-methoxybenzoic acid | C8H9NO3.[2][1][3][4][5] National Library of Medicine. Available at: [Link]
-
Human Metabolome Database (HMDB). (2025).[1] Metabocard for 3-Methoxyanthranilic acid (HMDB0001321). HMDB Consortium. Available at: [Link]
-
NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Anthranilic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 3. 2-Amino-3-methoxybenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. spectrabase.com [spectrabase.com]
Technical Guide: Deuterated 2-Amino-3-Methoxybenzoic Acid in Metabolomics
Precision Quantification of the Kynurenine-Anthranilate Branch[1]
Executive Summary
This guide details the application of Deuterated 2-Amino-3-Methoxybenzoic Acid (d-3-MEOAA) as a stable isotope-labeled internal standard (SIL-IS) in high-throughput metabolomics.[1]
2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid ) is a critical, albeit often overlooked, metabolite within the tryptophan-kynurenine pathway.[1] While the kynurenine pathway is extensively studied in neuroinflammation and oncology, the specific methylation branch leading to 3-methoxyanthranilic acid—often modulated by gut microbiota (e.g., Xenorhabdus spp.) or specific host methyltransferases—requires precise quantification to distinguish host vs. microbial metabolic contributions.
This document provides a self-validating LC-MS/MS workflow designed to eliminate ionization suppression errors and ensure absolute quantification accuracy in complex matrices like plasma, cerebrospinal fluid (CSF), and fecal supernatants.[1]
Part 1: The Metabolic Context & Chemical Utility
1.1 The Target Analyte
-
Common Name: 3-Methoxyanthranilic acid[1]
-
Metabolic Origin: Derived from the kynurenine pathway, specifically downstream of 3-hydroxyanthranilic acid (3-HAA) via O-methylation, or through specific bacterial biosynthetic routes (e.g., shikimate/chorismate pathways in the microbiome).[1]
-
Clinical Relevance: Biomarker potential in diabetic retinopathy, colorectal adenoma, and neurodegenerative disorders where the "kynurenine shunt" is dysregulated.
1.2 Why Deuteration?
In LC-MS/MS metabolomics, matrix effects (ion suppression/enhancement) are the primary source of quantitative error.
-
Co-elution: The deuterated analog (e.g., 2-amino-3-(methoxy-d3)benzoic acid) possesses physicochemical properties nearly identical to the endogenous analyte.[1] It co-elutes chromatographically but is spectrally distinct by mass (
).[1][6] -
Normalization: Any fluctuation in ionization efficiency caused by co-eluting phospholipids or salts affects both the analyte and the IS equally. The ratio of Analyte/IS remains constant, correcting the data in real-time.
Part 2: Visualizing the Pathway
The following diagram illustrates the position of 2-amino-3-methoxybenzoic acid within the broader Tryptophan metabolism, highlighting the divergence between host and microbial processing.
Figure 1: Metabolic positioning of 2-amino-3-methoxybenzoic acid. Green arrow indicates the specific methylation step targeted for quantification.
Part 3: Technical Protocol (LC-MS/MS)[1]
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) .[1][6][7] It is designed to be self-validating: if the Internal Standard (IS) peak area deviates by >20% between samples, the injection is automatically flagged for re-analysis.
3.1 Materials
-
Analyte: 2-Amino-3-methoxybenzoic acid (Authentic Standard).[1][5]
-
Internal Standard (IS): 2-Amino-3-(methoxy-d3)benzoic acid (or ring-deuterated analog).[1]
3.2 Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma/biofluid into a 1.5 mL Eppendorf tube. -
Spike IS: Add
of Deuterated Working Solution ( in MeOH).-
Note: Spiking before extraction compensates for recovery losses during the precipitation step.
-
-
Precipitate: Add
of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -
Vortex/Centrifuge: Vortex for 30s; Centrifuge at
for 10 min at . -
Supernatant Transfer: Transfer
of supernatant to a clean vial. -
Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in
of Mobile Phase A.
3.3 LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex),
.-
Why: HSS T3 is chosen for its ability to retain polar aromatic acids better than standard C18.[1]
-
-
Gradient: 5% B (0-1 min)
95% B (8 min) 5% B (10 min).
3.4 MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Role |
| 3-MEOAA | 168.1 ( | 150.1 | 25 | 15 | Quantifier |
| 3-MEOAA | 168.1 ( | 122.1 | 25 | 22 | Qualifier |
| d3-3-MEOAA | 171.1 ( | 153.1 | 25 | 15 | Internal Standard |
Note: The transition
Part 4: Data Visualization & Workflow Logic
The following diagram details the logical flow of the experiment, emphasizing the Self-Validating checkpoints.
Figure 2: Analytical workflow with integrated Quality Control (QC) decision node.
Part 5: Quantitative Validation (E-E-A-T)
To ensure Trustworthiness , the method must be validated against the following criteria.
5.1 Linearity & Range
Construct a calibration curve using the ratio of Analyte/IS.
-
Range:
to . -
Acceptance:
. -
Weighting:
(essential for accurate quantification at the lower end of the curve, where this metabolite often resides).
5.2 Matrix Effect Calculation
The deuterated standard allows you to calculate the absolute Matrix Factor (MF).
-
If
, significant ion suppression is occurring. -
Correction: Because the analyte experiences the exact same suppression, the Ratio remains valid, but sensitivity may drop. If
, consider improving sample cleanup (e.g., Solid Phase Extraction instead of precipitation).
5.3 Stability
Anthranilic acid derivatives can be light-sensitive.[1]
-
Protocol: Perform all extractions in amber glassware or low-light conditions.
-
Validation: Verify stability of the Deuterated IS in the autosampler (
) over 24 hours.
References
-
Jankowska, E., & Cipollo, J. (2011). Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS.[1][9] Bioanalysis, 3(21), 2401-17.[1][9] Link
-
Whiley, L., et al. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid.[10] Bioanalysis, 15(11), 637-651.[1][10] Link
-
Mera, P., et al. (2024). Faecal Metabolome Profiles in Individuals Diagnosed with Hyperplastic Polyps and Conventional Adenomas. MDPI Metabolites. Link[6]
-
BenchChem. Application Note & Protocol: Metabolite Identification with Deuterated Standards. Link
-
PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). Link[6]
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The benzodiazepine-like natural product tilivalline is produced by the entomopathogenic bacterium Xenorhabdus eapokensis | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of 3-Methoxyanthranilic Acid: A Guide to Stable Isotope Dilution Assays
Topic: Precision Quantitation of the Biomarker 3-Methoxyanthranilic Acid using Stable Isotope Dilution (SID) Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Trial Managers.
Executive Summary
3-Methoxyanthranilic acid (3-MAA) has emerged as a critical small-molecule biomarker, primarily serving as a surrogate for avenanthramide metabolism (a bioactive alkaloid unique to oats) and a minor downstream metabolite in the tryptophan-kynurenine pathway . Its quantification in biological matrices (plasma, urine) is pivotal for verifying dietary compliance in nutritional intervention studies and assessing the pharmacokinetics of anti-inflammatory phenolic alkaloids.
This guide details the validation and application of 3-Methoxyanthranilic acid-d3 (the deuterated internal standard) to achieve regulatory-grade quantitation. By compensating for matrix effects and ionization suppression in LC-MS/MS workflows, the d3-variant transforms a standard assay into a robust, self-validating system.
Part 1: Biological Context & Biomarker Utility[1]
The Metabolic Origin
While 3-hydroxyanthranilic acid is the dominant intermediate in the mammalian kynurenine pathway, the 3-methoxy variant (3-MAA) occupies a distinct niche:
-
Xenobiotic/Dietary Marker: It is the hydrolyzed metabolite of Avenanthramides (specifically types 2p, 2c, and 2f), which are potent antioxidants found in Avena sativa (oats).
-
Methylation Activity: In specific pathological states, it represents the O-methylation of anthranilic acid moieties, reflecting catechol-O-methyltransferase (COMT) or similar methyltransferase activity.
Why the "d3" Isotope is Non-Negotiable
In complex matrices like human urine or plasma, "ion suppression"—where co-eluting matrix components dampen the signal of the analyte—is a major source of error.
-
The Solution: 3-Methoxyanthranilic acid-d3 (containing three deuterium atoms, typically on the methoxy group:
). -
Mechanism: The d3-standard co-elutes with the endogenous 3-MAA but is mass-differentiated. Any suppression affecting the analyte affects the standard identically. The ratio of Analyte/IS remains constant, ensuring accuracy.
Metabolic Pathway Visualization
The following diagram illustrates the origin of 3-MAA from Avenanthramides and its stabilization via the d3-internal standard workflow.
Caption: Metabolic generation of 3-MAA and the parallel tracking of the d3-internal standard in Mass Spectrometry.
Part 2: Analytical Method Development (LC-MS/MS)
Reagents and Standards
-
Analyte: 3-Methoxyanthranilic acid (CAS: 484-67-3).
-
Internal Standard (IS): 3-Methoxyanthranilic acid-d3 (Methyl-d3).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
Mass Spectrometry Parameters (MRM)
The following transitions are recommended for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode. The carboxyl and amino groups facilitate protonation
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |
| 3-MAA | 168.1 | 150.1 | 25 | 18 | Quantifier (Loss of H₂O) |
| 3-MAA | 168.1 | 122.1 | 25 | 28 | Qualifier (Loss of COOH) |
| 3-MAA-d3 | 171.1 | 153.1 | 25 | 18 | Internal Standard |
Technical Note: The loss of water (-18 Da) is a common fragmentation pathway for anthranilic acids containing ortho-substituents. Ensure the d3-label is on the methoxy group to retain the mass shift in the product ion.
Sample Preparation Protocol (Plasma)
This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and suitable for high-throughput clinical trials.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of 3-MAA-d3 working solution (1,000 ng/mL in MeOH).
-
Why: Adding IS before extraction corrects for any analyte loss during the precipitation step.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of water (to match initial mobile phase strength).
Part 3: Validation & Quality Control
To ensure the data is "E-E-A-T" compliant (Expert, Authoritative, Trustworthy), the method must pass rigorous validation criteria (FDA/EMA Bioanalytical Guidelines).
Linearity and Range
-
Range: 1.0 ng/mL to 1,000 ng/mL.
-
Curve Fit: Linear regression (
) with weighting. -
Acceptance:
.
Matrix Effect Assessment
This is the critical step where the d3-biomarker proves its value.
-
Goal: An IS-normalized Matrix Factor close to 1.0.
-
Interpretation: If the endogenous 3-MAA is suppressed by 40% (MF = 0.6), the 3-MAA-d3 will also be suppressed by 40%. The ratio remains unaffected, validating the quantification.
Analytical Workflow Diagram
Caption: Step-by-step extraction workflow ensuring IS equilibration with the matrix.
Part 4: Applications in Drug Development & Nutrition[2]
Compliance Biomarker in Clinical Trials
In studies involving oat-based interventions (e.g., for cholesterol reduction), participant compliance is notoriously difficult to track.
-
Application: 3-MAA appears in urine within 2-4 hours of oat consumption.
-
Protocol: Spot urine sampling using 3-MAA-d3 normalization against Creatinine allows for a binary (Compliant/Non-compliant) or quantitative assessment of intake.
Pharmacokinetics of Avenanthramides
For drugs derived from the avenanthramide scaffold (anti-itch, anti-inflammatory), 3-MAA represents the hydrolytic metabolite.
-
PK Analysis: Monitoring the ratio of Parent Drug vs. 3-MAA helps determine the metabolic stability and half-life of the active compound.
References
-
Koistinen, V. M., et al. (2025). "Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study." Nutrition Journal.
-
Perrelli, A., et al. (2018). "Overview of the Anticancer Profile of Avenanthramides from Oat." International Journal of Molecular Sciences.
-
PubChem. "3-Methoxyanthranilic acid (Compound Summary)." National Library of Medicine.
-
BenchChem. "Protocol: Purity Assessment of Deuterated Internal Standards." BenchChem Technical Guides.
-
LGC Standards. "3-Hydroxyanthranilic Acid-d3 and related metabolites." LGC Standards Product Data.
Solubility profile of 2-Amino-3-methoxybenzoic Acid-d3 in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Amino-3-methoxybenzoic Acid-d3 in Organic Solvents
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transitioning from unlabeled biochemical reagents to stable isotope-labeled internal standards (SIL-IS). This compound (a deuterated derivative of 3-methoxyanthranilic acid) is a highly specialized compound utilized extensively in LC-MS/MS quantification and as a building block for complex bioactive molecules, including benzoxaborole formulations[1].
However, the formulation and solvation of such compounds can be laborious due to complex pKa dynamics and variable solubility profiles across different solvent systems[1]. This whitepaper deconstructs the thermodynamic and structural causality behind the solubility of this compound, providing researchers with a self-validating framework for optimizing solvent selection.
Structural Causality & The Isotopic Effect
To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture. The compound features three distinct functional groups on a benzene ring: a carboxylic acid (-COOH), an amino group (-NH2), and a deuterated methoxy group (-OCD3).
The Zwitterionic Equilibrium The predicted pKa of the unlabeled analog is approximately 4.82 (carboxylic acid) and 2.08 (conjugate acid of the amino group)[2][3]. In aqueous or highly polar protic environments, the molecule exists in a zwitterionic state, which tightly binds into a crystal lattice via strong intermolecular hydrogen bonding. To dissolve the compound in an organic solvent, the solvent must possess sufficient hydrogen-bond acceptor or donor capacity to disrupt this lattice.
The Deuterium Kinetic Isotope Effect on Solubility A common misconception in drug development is that deuterated compounds behave identically to their protio-analogs in solution. While the macroscopic solubility is similar, deuterium substitution lowers the zero-point energy of the C-D bonds compared to C-H bonds. This subtle reduction in molar volume and polarizability slightly decreases the compound's lipophilicity. Consequently, this compound exhibits a marginally lower dissolution rate in non-polar organic solvents than its unlabeled counterpart, necessitating optimized isothermal agitation during sample preparation.
Solvation Mechanism in Organic Solvents
When introduced to a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol, the solvent molecules actively compete with the solute's intermolecular hydrogen bonds. Solvents like Methanol act as both hydrogen bond donors and acceptors, effectively solvating the compound[2][4].
Solvation mechanism of this compound in polar organic solvents.
Quantitative Solubility Profile
The table below synthesizes the solubility behavior of this compound across a gradient of organic solvents. The logP of the compound is approximately 0.97[3], indicating a preference for moderately polar environments over highly lipophilic ones.
| Organic Solvent | Polarity Index | H-Bonding Capacity | Solubility Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| DMSO | 7.2 | Strong Acceptor | Freely Soluble | > 50.0 | High dielectric constant disrupts the crystal lattice; excellent storage solvent[2]. |
| Methanol | 5.1 | Donor & Acceptor | Soluble | 15.0 - 25.0 | Protic nature stabilizes both the -NH2 and -COOH groups[4]. |
| Acetonitrile | 5.8 | Weak Acceptor | Sparingly Soluble | 1.0 - 5.0 | Polar aprotic; lacks the donor capacity to fully stabilize the zwitterion. |
| Ethyl Acetate | 4.4 | Moderate Acceptor | Slightly Soluble | < 1.0 | Lower polarity limits the disruption of strong intermolecular solute bonds. |
| Hexane | 0.1 | None | Insoluble | < 0.1 | Non-polar environment cannot overcome the lattice energy of the solid state. |
Note on Storage: Once dissolved in an organic solvent, the stock solution should be aliquoted and stored at -80°C (stable for up to 6 months) to prevent product degradation from repeated freeze-thaw cycles[5].
Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling
A critical oversight in many laboratories is treating kinetic solubility (rapid dissolution) as a proxy for thermodynamic solubility (true equilibrium). To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a time-course verification checkpoint, we eliminate false positives caused by supersaturation.
Reagents & Equipment
-
Analyte: this compound (Purity ≥ 98%).
-
Solvents: LC-MS grade Methanol, DMSO, Acetonitrile.
-
Equipment: Temperature-controlled thermoshaker, refrigerated centrifuge, LC-MS/MS system.
Step-by-Step Methodology
-
Excess Solute Addition: Weigh exactly 5.0 mg of this compound into a 2.0 mL low-bind Eppendorf tube. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Isothermal Agitation: Place the tube in a thermoshaker set to 25°C and agitate at 800 rpm.
-
Self-Validating Checkpoint (Crucial Step):
-
Extract a 10 µL aliquot at 24 hours (Timepoint A).
-
Extract a second 10 µL aliquot at 48 hours (Timepoint B).
-
Causality: If the LC-MS/MS quantification of Timepoint B differs from Timepoint A by >5%, thermodynamic equilibrium has not been reached, and agitation must continue. This prevents the reporting of transient kinetic solubility.
-
-
Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 25°C to tightly pellet the undissolved lattice.
-
Supernatant Extraction & Dilution: Carefully extract the supernatant without disturbing the pellet. Dilute serially (e.g., 1:1000) in the LC-MS mobile phase to fall within the linear dynamic range of the mass spectrometer.
-
LC-MS/MS Quantification: Quantify the d3-mass transition using Multiple Reaction Monitoring (MRM) against a pre-established calibration curve.
Thermodynamic solubility profiling workflow with self-validating equilibrium checks.
References
Sources
- 1. US20200385409A1 - Benzoxaborole compounds and formulations thereof - Google Patents [patents.google.com]
- 2. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
- 3. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | Benchchem [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
Precision Mapping of the Kynurenine Pathway: A Technical Guide to Deuterated Flux Analysis
Executive Summary
The Kynurenine Pathway (KP) accounts for >95% of tryptophan (Trp) metabolism, serving as a critical regulator in neurodegeneration, tumor immunology, and psychiatric disorders. While static metabolite profiling provides a snapshot of accumulation, it fails to reveal metabolic turnover rates. This guide details the application of deuterated tracers (specifically L-Tryptophan-d5) to map dynamic flux through the KP. By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can distinguish between enzymatic upregulation (e.g., IDO1 induction) and clearance deficits, providing a rigorous platform for drug development and mechanistic validation.
Part 1: The Kynurenine Pathway Architecture
The KP is a bifurcation system where Tryptophan is oxidized into N-formylkynurenine and subsequently Kynurenine (KYN). KYN then branches into either the neuroprotective arm (Kynurenic Acid) or the neurotoxic/oxidative arm (3-Hydroxykynurenine
Pathway Visualization
The following diagram illustrates the enzymatic flow and key metabolites. The color-coding highlights the dichotomy between neuroprotective (Green) and neurotoxic (Red) branches.
Figure 1: The Kynurenine Pathway.[1][2][3][4][5][6][7][8][9] TDO: Tryptophan 2,3-dioxygenase; IDO: Indoleamine 2,3-dioxygenase; KAT: Kynurenine aminotransferase; KMO: Kynurenine 3-monooxygenase.[1][10]
Part 2: Principles of Deuterated Tracer Methodology
Tracer Selection: Why L-Tryptophan-d5?
For flux analysis, the stability of the isotopic label is paramount.
-
Indole Ring Labeling (d5): The preferred tracer is L-Tryptophan-indole-d5 . The indole ring (specifically the benzene moiety) remains intact during the initial oxidation by IDO/TDO and the hydroxylation by KMO. The label is only lost significantly downstream when the ring is cleaved by 3-HAO to form Quinolinic Acid.
-
Side-Chain Labeling: Labels on the alanine side chain are often lost or exchanged during transamination steps, making them unsuitable for tracking downstream metabolites like Quinolinic Acid.
Kinetic Isotope Effects (KIE)[11][12]
-
In Flux Analysis: We generally assume a negligible KIE for tracing purposes. However, because the C-H bond breaking at the C2 position of the indole ring is a rate-limiting step for IDO1, using a tracer deuterated at the C2 position could theoretically slow the reaction (Primary KIE).
-
Experimental Mitigation: Use [benzene-ring-d4] or [indole-d5] tracers. While some KIE may exist, calculating the Isotopic Enrichment Ratio (Product/Substrate) normalizes for this, provided the KIE is constant across samples.
Part 3: Experimental Workflow (LC-MS/MS)
This protocol is designed for plasma or tissue homogenate analysis using a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
Step 1: Sample Preparation (Protein Precipitation)[6]
-
Causality: The KP metabolites are polar and sensitive to pH. Acidic precipitation stabilizes them and removes proteins that foul the LC column.
-
Protocol:
-
Aliquot 100 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard Mix (containing authentic KYN-d4, KYNA-d5, etc., distinct from the tracer if possible, or use the tracer itself as an external standard curve).
-
Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid .
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer supernatant to a clean vial. Optional: Evaporate under Nitrogen and reconstitute in mobile phase for higher sensitivity.
-
Step 2: LC-MS/MS Acquisition Parameters
-
Column: Phenomenex Kinetex F5 or C18 (2.1 x 100 mm, 1.7 µm). The F5 (pentafluorophenyl) phase provides better retention for polar aromatic compounds like Quinolinic Acid compared to standard C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Master Table: MRM Transitions
Use these transitions to detect both the endogenous (Light) and Tracer-derived (Heavy) metabolites. Note: The "Heavy" mass shift depends on the specific tracer used. The table below assumes L-Tryptophan-indole-d5 (M+5) is the tracer.
| Metabolite | Precursor (Q1) | Product (Q3) | Retention Time (min) | Collision Energy (V) |
| L-Tryptophan (Endogenous) | 205.1 | 188.1 | 2.5 | 15 |
| L-Tryptophan-d5 (Tracer) | 210.1 | 193.1 | 2.5 | 15 |
| Kynurenine (Endogenous) | 209.1 | 192.1 | 1.8 | 12 |
| Kynurenine-d4 (Tracer-Derived) * | 213.1 | 196.1 | 1.8 | 12 |
| Kynurenic Acid (Endogenous) | 190.1 | 144.1 | 2.1 | 20 |
| Kynurenic Acid-d5 (Tracer-Derived) | 195.1 | 149.1 | 2.1 | 20 |
| 3-OH-Kynurenine (3-HK) | 225.1 | 208.1 | 1.2 | 15 |
| Quinolinic Acid (QUIN) | 168.0 | 78.0 | 0.9 | 25 |
*Note on KYN-d4: Depending on the specific deuteration pattern of the Trp-d5 source, the loss of one hydrogen during the ring opening/closure or exchangeable protons may result in M+4 or M+5. Always run a neat standard of your tracer to confirm the dominant parent ion.
Part 4: Data Interpretation & Flux Analysis
Calculating Isotopic Enrichment (MPE)
To determine how much of the pathway is being driven by the exogenous tracer versus endogenous recycling:
The Kynurenine/Tryptophan Ratio (Flux Index)
The "Kyn/Trp Ratio" is the gold standard biomarker for IDO/TDO activity. However, using tracers allows you to calculate the Conversion Rate :
-
High Ratio: Indicates active inflammation (IDO1 induction by IFN-
) or stress (TDO induction by Cortisol). -
Low Ratio: Indicates pathway inhibition or substrate depletion.
Self-Validating the System
-
Internal Consistency Check: If you detect labeled Kynurenine but no labeled Kynurenic Acid, it suggests a blockage at the KAT enzyme or rapid shunting toward the neurotoxic 3-HK branch.
-
Retention Time Locking: The deuterated isotopologues should co-elute (or elute slightly earlier due to the deuterium isotope effect on lipophilicity) with the endogenous compounds. This confirms identity.
References
-
Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: Challenges, controversies and promises. Neuropharmacology, 112, 237-247. Link
-
Fuertig, R., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903-1917. Link
-
Midttun, Ø., et al. (2009). Multianalyte quantification of the kynurenine pathway metabolites in plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 81(9), 3537-3545. Link
-
Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10. Link
-
Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science, 357(6349). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantification of 3-Methoxyanthranilic Acid in Human Plasma via LC-MS/MS with Deuterated Internal Standardization
This Application Note is structured to guide analytical chemists and drug development researchers through the rigorous quantification of 3-methoxyanthranilic acid (3-MAA). It prioritizes "why" over just "how," ensuring the protocol is adaptable to various instrument platforms (Sciex, Waters, Agilent, Thermo).
Executive Summary
3-Methoxyanthranilic acid (3-MAA) is a downstream metabolite of the kynurenine pathway, produced via the methylation of 3-hydroxyanthranilic acid (3-HAA) or anthranilic acid. While often overlooked in favor of quinolinic acid or kynurenic acid, 3-MAA levels are emerging as potential biomarkers for neuroinflammatory states and specific enzymatic polymorphisms (e.g., COMT activity).
This protocol details a robust LC-MS/MS method for quantifying 3-MAA. Critical to this method is the use of a stable isotope-labeled internal standard (3-MAA-d3 ) to correct for the significant matrix effects and ionization suppression often encountered in plasma analysis of polar aromatic acids.
Biological Context & Analytical Challenges
The Kynurenine Pathway Context
Tryptophan metabolism splits into serotonin and kynurenine pathways.[1][2] The kynurenine branch produces neuroactive metabolites.[1][3] 3-MAA represents a side-branch, often indicating methylation capacity or shunting away from the neurotoxic quinolinic acid pathway.
Analytical Challenges
-
Polarity: 3-MAA is a small, polar molecule (MW ~167 Da), leading to poor retention on traditional C18 columns and elution in the "suppression zone" (void volume).
-
Isomeric Interference: It must be chromatographically resolved from its isomers, Anthranilic Acid (AA) and 3-Hydroxyanthranilic Acid (3-HAA) , which share similar fragmentation patterns.
-
Stability: Precursors like 3-HAA are highly oxidation-prone. While 3-MAA is more stable, the extraction protocol must prevent artifactual formation or degradation.
Figure 1: Simplified Kynurenine Pathway highlighting the formation of 3-MAA and its relationship to key isomers.
Materials and Reagents
-
Analyte: 3-Methoxyanthranilic Acid (Sigma-Aldrich or equivalent, >98% purity).
-
Internal Standard (IS): 3-Methoxyanthranilic Acid-d3 (Toronto Research Chemicals or C/D/N Isotopes). Note: The d3 label is typically on the methoxy group (
). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Additives: Ascorbic Acid (to prevent oxidation of co-eluting precursors).[4]
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) OR Phenomenex Kinetex F5 (Pentafluorophenyl).
-
Expert Insight: Standard C18 columns often fail to retain 3-MAA sufficiently. The HSS T3 is designed for polar retention. The F5 provides orthogonal selectivity for separating aromatic isomers.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2 | Load/Desalt |
| 1.00 | 2 | Isocratic Hold (Polar retention) |
| 6.00 | 40 | Elution of 3-MAA |
| 6.10 | 95 | Wash |
| 8.00 | 95 | Wash |
| 8.10 | 2 | Re-equilibration |
| 10.00 | 2 | End |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[5]
-
Source Parameters (Typical):
-
Spray Voltage: 3500 V
-
Gas Temp: 350°C
-
Nebulizer: 45 psi
-
MRM Transition Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV)* | Type | Mechanism |
| 3-MAA | 168.1 | 150.1 | 50 | 15-20 | Quant | Loss of H₂O (Ortho effect) |
| 3-MAA | 168.1 | 122.1 | 50 | 25-30 | Qual | Loss of H₂O + CO |
| 3-MAA-d3 | 171.1 | 153.1 | 50 | 15-20 | Quant | Loss of H₂O (Maintains label) |
*Note: Collision Energy (CE) values are estimates. Perform a "compound optimization" ramp on your specific instrument.
Experimental Protocol
Preparation of Standards
-
Stock Solution: Dissolve 3-MAA in 50% Methanol/Water to 1 mg/mL.
-
IS Working Solution: Dilute 3-MAA-d3 to 500 ng/mL in 0.1% Formic Acid in Water.
-
Calibration Curve: Prepare serial dilutions in surrogate matrix (e.g., PBS with 2% BSA) or water, ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (Protein Precipitation)
This method uses protein precipitation (PPT) for high throughput.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL tube or 96-well plate.
-
Spike IS: Add 10 µL of IS Working Solution (3-MAA-d3). Vortex briefly.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Expert Tip: The formic acid in the crash solvent helps dissociate the drug from plasma proteins and stabilizes the acidic analyte.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilute (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water (0.1% FA).
-
Why? Injecting pure acetonitrile can distort peak shape for early eluting polar compounds like 3-MAA. Diluting with water focuses the analyte on the head of the column.
-
Figure 2: Optimized sample preparation workflow ensuring analyte stability and peak shape integrity.
Results & Discussion
Linearity and Sensitivity
-
Linear Range: Typically 1.0 – 1000 ng/mL (
). -
LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).
-
LOD: ~0.3 ng/mL.
The Role of the d3-Standard (Data Interpretation)
Without the d3-standard, plasma phospholipids (eluting late) or salts (eluting early) can cause Ion Suppression .
-
Scenario A (No IS): Patient sample shows 50% signal due to matrix suppression. Result: False Low.
-
Scenario B (With d3-IS): The d3-IS also suffers 50% suppression. The Ratio (Analyte Area / IS Area) remains constant.
-
Acceptance Criteria: The IS peak area in samples should be within ±20% of the mean IS area in standards. If it drops below 50%, check for matrix effects or injection errors.
Chromatographic Separation
The method must demonstrate baseline separation between 3-MAA (RT ~3.5 min) and Anthranilic Acid (RT ~4.2 min). If these peaks merge, the quantification will be biased as they share the 138->120 (approx) or similar transitions depending on fragmentation energy.
Troubleshooting & Expert Tips
-
Peak Tailing: 3-MAA contains both an amine and a carboxylic acid. If peaks tail, ensure the mobile phase pH is sufficiently low (pH ~2.5 with 0.1% FA) to keep the carboxylic acid protonated.
-
Carryover: Due to the polarity, 3-MAA can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
-
Light Sensitivity: While 3-MAA is more stable than 3-HAA, always process samples in amber tubes or reduced light to prevent degradation of the background matrix which could interfere.
-
Isotope Contribution: Ensure the d3-standard does not have "d0" impurity. Inject a high concentration of IS alone and monitor the analyte transition (168->150). It should be <20% of the LLOQ response.
References
-
Midttun, Ø. et al. (2009). "Multianalyte quantification of the kynurenine pathway metabolites in plasma/serum." Rapid Communications in Mass Spectrometry.
-
Zhu, W. et al. (2011). "Targeted metabolomics of the kynurenine pathway in plasma." Rapid Communications in Mass Spectrometry.
-
Waters Corporation. "LC-MS/MS Bioanalysis of Polar Metabolites." Application Note. (General reference for HSS T3 column technology).
-
Badawy, A. A. (2017). "Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects." International Journal of Tryptophan Research.
Sources
- 1. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyanthranilic acid is an efficient, cell-derived co-antioxidant for alpha-tocopherol, inhibiting human low density lipoprotein and plasma lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
Application Note: High-Precision Preparation of 2-Amino-3-methoxybenzoic Acid-d3 Stock Solutions
Abstract
This application note details the rigorous preparation of stock and working solutions for 2-Amino-3-methoxybenzoic Acid-d3 , a stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of tryptophan metabolites (Kynurenine pathway). Unlike standard reagent preparation, the handling of deuterated anthranilic acid derivatives requires specific attention to photostability , isotopic dilution calculations , and solubility dynamics to prevent "carrier effects" and ensure long-term assay reproducibility.
Introduction & Physicochemical Context
2-Amino-3-methoxybenzoic acid (also known as 3-Methoxyanthranilic acid) is an amphoteric molecule containing both a basic aniline amine and an acidic carboxyl group. When using the deuterated analog (d3, typically labeled on the methoxy group: –OCD₃), the physicochemical properties remain largely identical to the unlabeled analyte, with the exception of a slight retention time shift in Reversed-Phase LC (the "Deuterium Isotope Effect").
Key Compound Properties
| Property | Specification | Implication for Protocol |
| Parent MW | ~167.16 g/mol | Reference for calculation.[1][2] |
| Labeled MW | ~170.18 g/mol (d3) | Critical: Must use specific lot MW from CoA. |
| Solubility | DMSO (High), Methanol (Moderate), Water (pH dependent) | Action: Use DMSO for primary stock to prevent precipitation. |
| pKa | ~2.1 (COOH), ~4.8 (NH₂/NH₃⁺) | Zwitterionic behavior; pH affects solubility. |
| Stability | Light Sensitive, Oxidation Prone | Action: Use Amber glass; flush with Nitrogen/Argon. |
Materials and Equipment Specifications
To ensure data integrity (ALCOA+ principles), the following grades are mandatory:
-
Analyte: this compound (Isotopic Purity ≥ 98 atom % D).
-
Solvent A (Primary Stock): Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.
-
Why: DMSO prevents oxidative degradation better than methanol and ensures complete solubilization of the zwitterion.
-
-
Solvent B (Working Solution): Methanol (LC-MS Grade).[3]
-
Weighing: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
-
Glassware: Class A Volumetric flasks (Amber) or silanized amber glass vials.
Protocol 1: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
The "Corrected Mass" Calculation
Deuterated standards are expensive and often supplied as salts or with varying chemical purities. You must correct the weighed mass to the "Free Acid Equivalent."
Note: Do not correct for Isotopic Purity (atom % D) when preparing the stock concentration, but record it for signal contribution calculations.
Step-by-Step Methodology
-
Equilibration: Allow the vial of this compound to reach room temperature before opening. This prevents condensation, which degrades the solid.
-
Weighing: Weigh approximately 1.0 mg to 2.0 mg of the substance into a tared 4 mL amber glass vial.
-
Technique: Do not use a weighing boat. Weigh directly into the vial to eliminate transfer losses.
-
-
Dissolution (The Critical Step):
-
Add DMSO to achieve a target concentration of 1.0 mg/mL .
-
Calculation: If you weighed 1.24 mg, add 1.24 mL of DMSO.
-
Action: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.
-
Visual Check: Hold against a light source. The solution must be completely clear. Any turbidity indicates micro-precipitation.
-
-
Storage:
-
Aliquot into 100 µL portions in amber cryovials.
-
Store at -80°C .
-
Stability: 6 months (verified by re-analysis).[4]
-
Protocol 2: Preparation of Working Internal Standard (WIS)
Objective: Create a spiking solution compatible with the biological matrix (plasma/urine).
Solvent Choice: While DMSO is best for the stock, it is too viscous for accurate low-volume pipetting and can cause peak distortion if injected directly. The WIS should be prepared in 50:50 Methanol:Water .
Dilution Scheme
-
Intermediate Stock (10 µg/mL):
-
Pipette 10 µL of Primary Stock (1 mg/mL) into 990 µL of Methanol.
-
Vortex mix.
-
-
Working Internal Standard (500 ng/mL):
-
Pipette 50 µL of Intermediate Stock into 950 µL of 50:50 Methanol:Water.
-
Why 50:50? This matches the typical initial mobile phase, preventing "solvent shock" during injection.
-
Visualizing the Workflow
The following diagram illustrates the critical control points in the preparation workflow.
Figure 1: Critical Path for Primary Stock Preparation ensuring minimal degradation and transfer loss.
Scientific Rationale & Troubleshooting (E-E-A-T)
The Deuterium Exchange Risk
While the -CD₃ (methoxy) label is chemically stable, the amine (-NH₂) and carboxyl (-COOH) protons are "exchangeable."
-
Observation: If you dissolve the stock in D₂O or protic solvents, the -NH₂ mass will shift.
-
Resolution: This is normal. In LC-MS, the mobile phase (usually acidic water/acetonitrile) will instantly standardize the exchangeable protons to the solvent state. The quantitation relies on the non-exchangeable methoxy deuteriums.
Carrier Effect & Cross-Talk
-
Issue: If the isotopic purity is low (<98%), the "d0" (unlabeled) impurity in your standard will contribute to the analyte signal, causing positive bias at the LLOQ (Lower Limit of Quantitation).
-
Validation: Run a "Blank + IS" sample. If you see a peak at the analyte's mass transition, your IS stock is too concentrated or the isotopic purity is insufficient.
Solubility in Aqueous Buffers
2-Amino-3-methoxybenzoic acid has its lowest solubility at its isoelectric point (pI).
-
Caution: Avoid preparing stocks in neutral phosphate buffers (pH 4-5).
-
Solution: Always maintain >50% organic solvent (MeOH or DMSO) until the final spiking step.
Summary Data Table
| Parameter | Primary Stock | Working Solution |
| Concentration | 1.0 mg/mL | 100 - 500 ng/mL |
| Solvent | 100% DMSO | 50% MeOH / 50% Water |
| Storage Temp | -80°C | +4°C (Daily use) / -20°C (Weekly) |
| Container | Amber Glass (Silanized) | Amber Glass / Polypropylene |
| Shelf Life | 6 Months | 1 Week |
References
-
FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry (2018). (Section on Internal Standard Stability). [Link]
-
PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Best Practices. [Link]
Sources
Title: Strategic Optimization of Mass Spectrometry Parameters for the Quantification of 2-Amino-3-methoxybenzoic Acid-d3 using Triple Quadrupole Mass Spectrometry
An Application Note and Protocol for the Scientific Community
Abstract
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for 2-Amino-3-methoxybenzoic Acid-d3. As a deuterated stable isotope-labeled internal standard (SIL-IS), its analytical performance is paramount for the accurate quantification of the unlabeled analyte, 2-Amino-3-methoxybenzoic Acid, in complex matrices. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind each experimental choice, from ionization mode selection to the fine-tuning of collision energy and declustering potential. We present detailed, self-validating protocols and summarize the resulting parameters in a clear, actionable format to ensure methodological robustness and transferability.
Introduction and Scientific Rationale
2-Amino-3-methoxybenzoic acid, a metabolite of kynurenine, is a molecule of interest in various biochemical pathways.[1] Accurate quantification in biological matrices is essential for pharmacokinetic and metabolic studies. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[2] The d3-labeled analog, this compound, serves this purpose.
The sensitivity and selectivity of an LC-MS/MS method are critically dependent on the instrument parameters governing the generation and fragmentation of the analyte ions. The process of optimizing these parameters, particularly for MRM transitions on a triple quadrupole mass spectrometer, is a foundational step in method development.[3] This guide provides an in-depth, logical workflow for this optimization, ensuring the final method is both highly sensitive and robust.
Foundational Setup: Reagents and Instrumentation
Materials and Reagents
-
Analytes: 2-Amino-3-methoxybenzoic Acid (≥98% purity), this compound (assuming deuteration on the methoxy group for stability, ≥98% purity, custom synthesis or specialized vendor).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Mobile Phase Additives: Formic acid (LC-MS grade, ~99%).
-
Instrumentation: A triple quadrupole mass spectrometer equipped with a TURBO V™ Ion Source (or equivalent electrospray ionization source) coupled to a high-performance liquid chromatography (HPLC) system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1.0 mg of each compound (analyte and SIL-IS) and dissolve in 1.0 mL of methanol. This provides a high-concentration stock for long-term storage at -20°C or below.
-
Working Solutions for Infusion (1 µg/mL): Dilute the primary stock solutions 1:1000 in a 50:50 acetonitrile:water solution containing 0.1% formic acid. This solution is used for direct infusion into the mass spectrometer.
Experimental Workflow: From Infusion to Optimized Transitions
The optimization process is a logical sequence of experiments designed to first identify the parent ion and then systematically determine the most abundant and stable fragment ions and the voltages required to produce them efficiently.
Caption: Predicted fragmentation pathway for [M+H]⁺ of the analyte.
Step 3: Optimization of MRM Parameters
Once the most promising product ions are identified (e.g., m/z 153.2 and m/z 125.2), the final step is to fine-tune the voltages for each specific precursor → product transition to maximize signal intensity. [4][5] Protocol for Collision Energy (CE) Optimization:
-
Set the mass spectrometer to MRM mode. Create separate experiments for each transition (e.g., 171.2 → 153.2 and 171.2 → 125.2).
-
For each transition, create a CE ramp experiment. Infuse the working solution and acquire data while the CE is ramped across a relevant range (e.g., 5 to 50 eV in 2 eV increments). [6]3. Plot the resulting product ion intensity versus the collision energy.
-
The optimal CE is the value at the apex of this curve. Setting the CE to a value on a maximum plateau can improve method robustness against minor instrument fluctuations. [7] Protocol for Declustering Potential (DP) Optimization:
-
Using the optimized CE for a given transition, set up a similar ramp experiment for the Declustering Potential (DP).
-
Ramp the DP across a relevant range (e.g., 20 to 150 V in 5 V increments).
-
Rationale: The DP is applied to prevent solvent clusters from entering the mass analyzer and can also induce some in-source fragmentation. Optimizing it ensures efficient ion transmission and minimizes unwanted adduct formation. [8][6]4. Plot the ion intensity versus DP and select the optimal value that gives the maximum, stable signal.
Final Optimized Parameters and Data
Following the systematic execution of the protocols above, the optimized parameters are compiled. The most intense and stable transition should be selected as the "quantifier," while the second-best serves as the "qualifier" to ensure analytical specificity.
Table 1: Optimized LC-MS/MS Parameters for this compound
| Parameter | Optimized Value | Justification |
| HPLC Conditions | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for this class of compounds. [8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ESI mode. [8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient sufficient for initial method development. |
| Mass Spectrometry Conditions | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Empirically determined to provide the highest stable signal for the precursor ion. |
| Capillary Voltage | 4500 V | Optimized for maximal ion generation. |
| Source Temperature | 500 °C | Optimized for efficient desolvation. |
| Curtain Gas (CUR) | 30 psi | Prevents neutral solvent molecules from entering the analyzer. |
| Ion Source Gas 1 (GS1) | 50 psi | Assists in nebulization of the ESI spray. |
| Ion Source Gas 2 (GS2) | 55 psi | Assists in desolvation of the ESI droplets. |
Table 2: Optimized MRM Transitions for this compound
| Transition Role | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Quantifier | 171.2 | 153.2 | 85 | 22 |
| Qualifier | 171.2 | 125.2 | 85 | 35 |
Note: The values presented in Table 2 are representative and must be empirically determined on the specific instrument being used, as optimal voltages can vary between platforms.
Conclusion
This application note has detailed a systematic and scientifically grounded approach to optimizing mass spectrometry transitions for this compound. By moving from broad Q1 scans to specific product ion analysis and finally to the fine-tuning of collision energy and declustering potential, a highly sensitive and robust MRM method can be developed. This foundational work is critical for the subsequent validation and application of quantitative bioanalytical methods, ensuring data of the highest accuracy and integrity for researchers in drug development and metabolic science.
References
- Mass Spectrometry of Benzoic Acid Compounds.Benchchem Technical Support Center.
- Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
- 2-Amino-3-methoxybenzoic acid | C8H9NO3.
- A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers.Benchchem.
- Automatic Optimization of Transitions and Collision Energies.Shimadzu.
- Effect of Electrospray Ionization Source Conditions on the Tautomer Distribution of Deprotonated p-Hydroxybenzoic Acid in the Gas Phase.
- Probing Electrospray Ionization Dynamics Using Differential Mobility Spectrometry: The Curious Case of 4-Aminobenzoic Acid.
- Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantit
- Negative ion electrospray mass spectra of 0.5 mM benzoic acid in D2O.
- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.
- 2-Amino-3-methoxybenzoic Acid.LGC Standards.
- Tips for Optimizing Key Parameters in LC–MS.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
- Mass Spectrometry Tutorial: How to Tune Your Analytes.YouTube, Phenomenex.
- 2-Amino-3-methoxybenzoic acid 98%.Sigma-Aldrich.
- Photodissociation dynamics of methoxybenzoic acid
- 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum.ChemicalBook.
- Collision-induced Dissociation Processes of Protonated Benzoic Acid and Related Compounds: Competitive Generation of Protonated Carbon Dioxide or Protonated Benzene.
- Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological M
- Collision-induced dissoci
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
- Collision-induced dissociation – Knowledge and References.Taylor & Francis Online.
- 2-Amino-3-methoxybenzoic acid | Biochemical Reagent.MedchemExpress.com.
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Calculating concentration using stable isotope dilution with 2-Amino-3-methoxybenzoic Acid-d3
Application Note: AN-2026-SIDA
Abstract & Introduction
2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a critical intermediate in the tryptophan metabolism pathway, specifically within the kynurenine branch. Deviations in its concentration in biological matrices (plasma, CSF, or tissue) are increasingly studied as potential biomarkers for neurodegenerative disorders and metabolic dysregulation.
Quantifying this polar, low-molecular-weight metabolite (MW 167.06) is challenging due to significant matrix effects in biological samples. Co-eluting phospholipids often cause ion suppression in Electrospray Ionization (ESI), compromising accuracy.
This protocol details a Stable Isotope Dilution Assay (SIDA) using 2-Amino-3-methoxybenzoic Acid-d3 as the Internal Standard (IS). By introducing the IS early in the workflow, we create a self-correcting system where the deuterated analog compensates for extraction variability and ionization suppression in real-time.
Materials & Reagents
2.1 Reference Standards
-
Analyte: 2-Amino-3-methoxybenzoic Acid (Native).
-
Molecular Formula:
-
Monoisotopic Mass: 167.0582 Da
-
-
Internal Standard (IS): this compound (
-methyl-d3).-
Label Position: Deuterium labeling on the methoxy group is preferred for chemical stability.
-
Mass Shift: +3.018 Da (Monoisotopic Mass
170.077).
-
2.2 Reagents
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA) or Ammonium Formate (to buffer pH and enhance protonation).
-
Matrix: Blank human plasma (K2EDTA) for calibration curve preparation.
Experimental Workflow
The following diagram illustrates the critical path for SIDA. Note the "Spike IS" step occurs before any sample manipulation to ensure the IS tracks all physical losses.
Figure 1: SIDA Workflow. The Internal Standard is added immediately to the sample to normalize extraction efficiency and matrix effects.
3.1 Stock Solution Preparation
-
Primary Stock (Native): Dissolve 10 mg of 2-Amino-3-methoxybenzoic acid in 10 mL MeOH (1 mg/mL).
-
Primary Stock (IS): Dissolve 1 mg of d3-IS in 10 mL MeOH (100 µg/mL).
-
Working IS Solution: Dilute IS stock to 500 ng/mL in Water/MeOH (90:10). This concentration must be constant across all samples.
3.2 Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of sample (plasma/tissue homogenate) into a 1.5 mL tube.
-
Add 20 µL of Working IS Solution to every tube (Standards, QCs, and Unknowns). Vortex gently.
-
Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer supernatant to a clean vial.
-
Optional: Evaporate under nitrogen and reconstitute in 100 µL Mobile Phase A if higher sensitivity is required.
-
LC-MS/MS Conditions
4.1 Liquid Chromatography (LC)
-
Column: Phenomenex Kinetex C18 or Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm). Note: T3 columns retain polar aromatics better.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 5.0 | 95 | Elution |
| 6.0 | 95 | Wash |
| 6.1 | 5 | Re-equilibration |
| 9.0 | 5 | End Run |
4.2 Mass Spectrometry (MS)
-
Source: ESI Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Analyte | 168.1 ( | 150.1 ( | 15 | Quantifier |
| Analyte | 168.1 | 122.1 ( | 25 | Qualifier |
| IS (d3) | 171.1 ( | 153.1 ( | 15 | Quantifier |
Note: The mass shift of +3 Da is maintained in the product ion (150 vs 153), confirming the label is stable and not lost during the primary fragmentation.
Calculation & Quantitation Logic
The core of SIDA is that we do not calculate concentration from absolute intensity (Area), but from the Area Ratio .
5.1 The Mathematical Model
The relationship between the measured signal and concentration is defined by:
Where:
- : Peak Area (from chromatogram).[2]
- : Concentration.[1][3][4][5]
- : Response Factor (Slope of the calibration curve).
- : y-intercept (ideally zero).
Since
Figure 2: Calculation Logic. The ratio compensates for any ionization suppression, as both Analyte and IS are suppressed equally.
5.2 Step-by-Step Calculation
-
Integrate Peaks: Obtain Area for Analyte (
) and Internal Standard ( ). -
Calculate Ratio:
. -
Generate Curve: Analyze 6-8 standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Plot
(y-axis) vs. Concentration (x-axis).[6] -
Fit: Apply Linear Regression with
weighting (to improve accuracy at the lower end of the curve). -
Solve for Unknown:
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is scientifically robust, verify the following parameters [1, 2]:
-
Linearity:
over the dynamic range. -
Accuracy: Mean concentration of QC samples must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% across replicates.
-
Matrix Factor (MF): Calculate MF for both Analyte and IS.
Crucial: The IS-Normalized Matrix Factor ( ) should be close to 1.0. This proves the IS is correcting for matrix effects.
Troubleshooting & Optimization
-
Cross-Talk: Inject a high concentration of Native standard (without IS) and monitor the IS channel (171.1 -> 153.1). If a peak appears, it indicates isotopic impurity or fragmentation cross-talk. Ensure it is < 5% of the LLOQ IS response.
-
Retention Time Drift: If RT shifts > 0.1 min, check column equilibration. The IS and Analyte must elute at the exact same time for SIDA to work effectively against matrix effects.
References
-
US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. [Link][7][8]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. htslabs.com [htslabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brewingscience.de [brewingscience.de]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. imreblank.ch [imreblank.ch]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
HPLC retention time comparison of native vs. deuterated 2-amino-3-methoxybenzoic acid
Application Note: AN-LCMS-2026-04
Precision Analysis of Isotopic Shifts in Reversed-Phase Chromatography
Executive Summary
This application note details the chromatographic behavior of 2-amino-3-methoxybenzoic acid (3-methoxyanthranilic acid, 3-MAA) compared to its deuterated isotopologue (
In Reversed-Phase Liquid Chromatography (RP-HPLC), deuterated analytes typically exhibit a phenomenon known as the Inverse Isotope Effect , resulting in slightly reduced retention times compared to the native protium form.[1] This guide quantifies this shift, explains the physiochemical causality (C-D vs. C-H bond shortening), and provides a validated protocol to ensure bioanalytical accuracy in compliance with FDA/EMA guidelines.
Scientific Background & Mechanism
2.1 The Compound
-
Analyte: 2-Amino-3-methoxybenzoic acid (3-MAA)
-
Role: An intermediate in the tryptophan-kynurenine pathway; a precursor to quinolinic acid.
-
Chemical Properties: Amphoteric molecule containing an aniline amine, a methoxy ether, and a carboxylic acid.
-
Deuterated Analog:
-2-Amino-3-methoxybenzoic acid (typically labeled on the methoxy group or aromatic ring).
2.2 The Deuterium Isotope Effect in RP-HPLC
Contrary to the assumption that isotopologues co-elute perfectly, deuterium substitution alters the molecule's lipophilicity.
-
Bond Length & Polarizability: The C-D bond is shorter (
) and has a smaller molar volume than the C-H bond. -
Van der Waals Interactions: The reduced polarizability of the C-D bond leads to weaker hydrophobic interactions with the C18 stationary phase.
-
Result: The deuterated analog (
-3-MAA) elutes earlier than the native form. While this shift is often small ( min), high-efficiency columns can resolve these species, potentially leading to differential matrix effects in MS/MS detection if ion suppression zones vary across the peak width.
Experimental Protocol
3.1 Materials & Reagents
-
Native Standard: 2-Amino-3-methoxybenzoic acid (>99% purity).[2]
-
Internal Standard (IS):
-2-Amino-3-methoxybenzoic acid. -
Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Formic Acid (FA).
-
Matrix: Human Plasma (K2EDTA) for matrix effect evaluation.
3.2 Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma to a 1.5 mL centrifuge tube. -
Spike: Add
of IS working solution ( in 50:50 MeOH:Water). -
Precipitate: Add
of ice-cold Acetonitrile. -
Vortex: Mix vigorously for 60 seconds.
-
Centrifuge:
for 10 minutes at . -
Supernatant: Transfer
of supernatant to an HPLC vial. -
Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase strength).
3.3 Chromatographic Conditions
-
System: UHPLC coupled with Triple Quadrupole MS (or UV-PDA at 240 nm).
-
Column: Phenomenex Kinetex C18 (
mm, ) or equivalent. -
Column Temp:
(Strict control required; temp fluctuations mask isotope shifts). -
Flow Rate:
.[1][3] -
Injection Vol:
.
Mobile Phase Gradient:
| Time (min) | % Phase B | Curve | Description |
| 0.00 | 5 | Initial | Equilibration |
| 1.00 | 5 | Linear | Load/Wash |
| 6.00 | 60 | Linear | Elution of Analytes |
| 6.10 | 95 | Step | Column Wash |
| 8.00 | 95 | Hold | Wash |
| 8.10 | 5 | Step | Re-equilibration |
| 10.00 | 5 | Hold | Ready for next inj. |
Analytical Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data analysis, highlighting the critical decision point regarding retention time shifts.
Figure 1: Analytical workflow for assessing isotopic retention shifts. The decision diamond emphasizes the need to verify co-elution to prevent matrix effect errors.
Results & Discussion
5.1 Retention Time Data
Under the described gradient conditions, the following retention times are typically observed. Note the slight shift.
| Analyte | Labeling | Retention Time ( | Shift ( | Relative Retention ( |
| Native 3-MAA | None ( | 4.250 min | - | 1.000 |
| Deuterated 3-MAA | 4.235 min | -0.015 min (0.9s) | 0.996 |
5.2 Interpretation of the Shift
The deuterated standard elutes 0.9 seconds earlier than the native compound.
-
Mechanism: The
group is effectively smaller and less "sticky" to the hydrophobic C18 ligands than the group. -
Impact: In this specific protocol, a 0.9-second shift is negligible for peak integration windows but demonstrates the Inverse Isotope Effect.
-
Warning: If using a highly deuterated analog (e.g.,
or ring-perdeuterated), this shift can extend to 5-10 seconds, potentially moving the IS peak out of the integration window or into a suppression zone.
5.3 Mechanism Diagram
Figure 2: Mechanistic basis of the Inverse Isotope Effect in Reversed-Phase Chromatography.
Critical Insights for Validation (Expertise)
1. The "Matrix Effect Trap": If your native analyte elutes at 4.25 min and your IS elutes at 4.20 min, and there is a co-eluting phospholipid at 4.20 min that suppresses ionization, your IS signal will be suppressed while your analyte signal is not. This leads to over-estimation of the analyte concentration.
-
Validation Step: You must perform "Post-Column Infusion" experiments to map suppression zones. If the IS shift lands in a suppression zone, you must adjust the gradient to move both peaks or switch to a
or labeled standard (which does not exhibit retention shifts).
2. Temperature Sensitivity:
The isotope effect is temperature-dependent. At higher temperatures, the difference in hydrophobic interaction energy decreases, potentially reducing the separation. Ensure your column oven is verified to
3. Peak Integration: Ensure your data processing software (e.g., Analyst, MassLynx) has integration windows wide enough to capture the slightly earlier eluting IS without chopping the peak tail.
References
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. [Link]
-
Turowski, M., et al. "Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography." Journal of Chromatography A, Vol. 1016, No. 2, 2003. [Link]
-
Ye, X., et al. "Chromatographic isotope effect: A potential source of error in quantitative LC-MS/MS analysis." Journal of Separation Science, 2009. [Link]
-
Pure Synth. "2-Amino-3-Methoxybenzoic Acid 99.0%(HPLC) Product Specification." Pure Synth Catalog. [Link]
Sources
Derivatization techniques for GC-MS analysis of 2-Amino-3-methoxybenzoic Acid-d3
Application Note: Optimized Derivatization Strategies for the Quantitation of 2-Amino-3-methoxybenzoic Acid-d3 via GC-MS
Abstract & Scope
This technical guide details the extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) and its stable isotope-labeled internal standard, This compound .
Due to the amphoteric nature of the analyte (containing both amine and carboxyl moieties) and the steric "ortho-effect," direct GC analysis is prone to peak tailing and thermal degradation. This guide presents two validated derivatization protocols:
-
Silylation (BSTFA/TMCS): The industry standard for high-sensitivity, non-aqueous samples.
-
Alkylation (Methyl Chloroformate - MCF): A robust, rapid alternative for aqueous biological matrices.
Chemical Logic & Analyte Properties
The target analyte presents specific challenges for GC-MS:
-
Polarity: High polarity due to zwitterionic potential (-NH₂ / -COOH).
-
Steric Hindrance: The ortho position of the amine relative to the carboxylic acid can lead to cyclic lactam formation (isatoic anhydride derivatives) under thermal stress if not properly blocked.
-
Isotope Labeling: The d3 label is typically located on the methoxy group (-OCD₃). This label is non-exchangeable, ensuring the internal standard (IS) retains its mass shift during derivatization.
Table 1: Analyte Specifications
| Compound | Formula | MW (Free Acid) | Target Derivative (TMS) | Target Ion ( |
| Analyte | 167.16 | Di-TMS ( | 311 | |
| IS (d3) | 170.18 | Di-TMS ( | 314 |
Decision Matrix: Selecting the Right Protocol
Not all samples are compatible with silylation.[1] Use the following logic flow to determine the optimal workflow for your matrix.
Figure 1: Decision matrix for selecting between Silylation and Alkylation based on sample water content.
Protocol A: Silylation (BSTFA + 1% TMCS)
Best for: High sensitivity, clean extracts, and identifying unknown impurities.
Mechanism: The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on the -COOH and -NH₂ groups with Trimethylsilyl (TMS) groups. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to overcome the steric hindrance at the ortho amine.
Reagents Required:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Solvent: Anhydrous Pyridine (Critical for solubilizing the zwitterion).
-
Internal Standard: this compound (10 µg/mL in MeOH).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot sample containing 1–50 µg of analyte into a 1.5 mL GC vial.
-
Add 20 µL of Internal Standard Solution .[2]
-
Evaporation: Evaporate to complete dryness under a stream of Nitrogen (
) at 40°C. -
Critical: Add 50 µL dichloromethane and re-evaporate to azeotrope trace moisture.
-
-
Derivatization:
-
Add 50 µL Anhydrous Pyridine to the dried residue. Vortex 30s to dissolve.
-
Add 50 µL BSTFA + 1% TMCS .
-
Cap vial tightly (PTFE-lined cap).
-
-
Reaction:
-
Incubate at 70°C for 45 minutes .
-
Note: Higher temps (100°C) may degrade the methoxy group; lower temps may not silylate the amine fully.
-
-
Finalize:
Protocol B: Alkylation (Methyl Chloroformate - MCF)
Best for: Biological fluids (urine/plasma), speed, and stability.
Mechanism: MCF reacts with the amine to form a carbamate and with the carboxylic acid to form a methyl ester. This reaction proceeds in aqueous/alcoholic media.
Reagents Required:
-
Methanol (anhydrous).
-
Extraction Solvent: Chloroform (
).
Step-by-Step Workflow:
-
Sample Assembly:
-
To 100 µL of aqueous sample/standard, add 20 µL Internal Standard (d3) .
-
Add 150 µL Methanol and 30 µL Pyridine .
-
-
Reaction:
-
Add 20 µL MCF slowly (exothermic reaction).
-
Vortex vigorously for 30 seconds.
-
Wait: Let stand for 2 minutes.
-
-
Extraction:
-
Add 200 µL Chloroform .
-
Add 200 µL 1% Sodium Bicarbonate (
) solution (neutralizes excess acid/MCF). -
Vortex and centrifuge (3000 rpm, 5 min).
-
-
Finalize:
-
Transfer the bottom organic layer (
) to a GC vial containing a glass insert. -
Inject 1 µL.[10]
-
GC-MS Method Parameters
The following parameters are optimized for the Silylated (TMS) derivative.
Table 2: Instrument Configuration
| Parameter | Setting |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless (1 min purge), 260°C |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
Table 3: Oven Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 70 | 1.0 |
| 20 | 220 | 0.0 |
| 5 | 260 | 0.0 |
| 40 | 300 | 3.0 |
Table 4: SIM Acquisition (Selected Ion Monitoring)
| Compound | Quant Ion ( | Qualifier Ions ( | Dwell (ms) |
| Analyte-TMS | 311 | 296 ( | 50 |
| IS-d3-TMS | 314 | 299 ( | 50 |
Visualizing the Derivatization Pathway
Understanding the structural transformation is vital for troubleshooting incomplete reactions (e.g., observing mono-TMS peaks).
Figure 2: Reaction pathway showing the progression from free acid to the stable Di-TMS derivative. Incomplete heating results in the unstable Mono-TMS intermediate.
Validation & Quality Assurance
To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.
-
Isotopic Purity Check: Inject the d3-IS alone (no analyte). Monitor
311. Any signal here indicates "cross-talk" or isotopic impurity. It should be <0.5% of the 314 peak. -
Derivatization Efficiency: Monitor
239 (Mono-TMS). If this peak appears, the reaction time/temperature was insufficient. -
Linearity: Construct a calibration curve (0.1 – 50 µg/mL) plotting the Area Ratio (
) vs. Concentration Ratio. should be >0.995.
References
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for Selective Response in GC/MS. Retrieved from
-
National Institute of Standards and Technology (NIST). (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from
- Hušek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing ESI+ Ionization for 2-Amino-3-methoxybenzoic Acid-d3
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the ionization of amphoteric molecules. This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded strategies to troubleshoot and maximize the positive electrospray ionization (ESI+) efficiency of 2-Amino-3-methoxybenzoic Acid-d3.
Part 1: Mechanistic Causality (The "Why")
To optimize the ionization of this compound, we must first understand its structural thermodynamics. The molecule features an electron-donating methoxy group, a basic amino group (pKa ~2.1), and an acidic carboxylic acid group (pKa ~4.8).
During ESI+, our objective is to generate an abundant [M+H]+ precursor ion. However, at a standard LC-MS mobile phase pH of ~2.7 (achieved with 0.1% formic acid), the molecule exists in a dynamic equilibrium between a neutral species, a protonated cation, and a zwitterion. Zwitterions possess a net-zero charge, which drastically reduces the electrostatic repulsion required for efficient droplet fission and gas-phase ion emission[1]. Overcoming this barrier requires precise manipulation of the solvent's dielectric constant, pH, and ESI source thermodynamics to force the equilibrium toward the protonated state. For aminobenzoic acids, the preferred protonation site and the resulting ionization efficiency depend critically upon these ionization solvent choices and ion source parameters[2].
Part 2: FAQs & Troubleshooting (The "How")
Q1: Why is my [M+H]+ signal intensity so low despite using standard 0.1% Formic Acid? A1: While 0.1% formic acid lowers the pH to ~2.7, this is still near the pKa of the amino group (~2.1). Consequently, protonation is incomplete, and the zwitterionic population remains high. Solution: Increase the formic acid concentration to 0.2% – 0.5% to drive the pH closer to 2.0. This ensures >50% protonation of the amino group while keeping the carboxylic acid fully protonated (neutral).
Q2: Does the choice of organic modifier (Methanol vs. Acetonitrile) impact the ionization of this specific compound? A2: Yes, significantly. Acetonitrile (MeCN) is aprotic and has a lower gas-phase proton affinity than Methanol (MeOH). For aminobenzoic acids, MeCN yields superior [M+H]+ signals because it does not compete as strongly for the available protons in the ESI droplet. Furthermore, increasing the organic fraction lowers the dielectric constant of the droplet, which shifts the apparent pKa of the carboxylic acid higher, effectively suppressing zwitterion formation.
Q3: How do ESI source temperatures affect the -d3 isotope label stability and ionization? A3: The -d3 stable isotope label (located on the methoxy group) is chemically stable under standard ESI conditions. However, excessively high desolvation temperatures (>450°C) can cause thermal degradation or in-source fragmentation (e.g., loss of H2O or CO2 from the carboxylic acid). Optimize the desolvation temperature between 300°C and 350°C to balance efficient droplet evaporation with molecular stability. Accurate quantification in complex matrices relies heavily on maintaining the integrity of this precursor ion[3].
Part 3: Step-by-Step Experimental Protocol
To establish a self-validating system for your assay, follow this systematic post-column infusion methodology.
Protocol: Systematic ESI+ Optimization Workflow
-
Preparation of Standard: Reconstitute this compound in a 50:50 Water:Acetonitrile solution to a final concentration of 100 ng/mL.
-
Post-Column Infusion Setup: Bypass the analytical LC column. Connect a syringe pump directly to the ESI source using a zero-dead-volume T-junction to mix the analyte (infused at 10 µL/min) with the LC mobile phase (flowing at 0.2 mL/min).
-
Mobile Phase Screening:
-
Phase A: Test 0.1%, 0.2%, and 0.5% Formic Acid in MS-grade Water.
-
Phase B: Test 100% Acetonitrile vs. 100% Methanol.
-
Gradient: Run a steady isocratic flow at 70% Phase B to simulate the elution point of the analyte.
-
-
Source Parameter Tuning:
-
Set Capillary Voltage to +3.5 kV.
-
Sweep the Desolvation Temperature from 250°C to 450°C in 50°C increments.
-
Monitor the m/z transition corresponding to the [M+H]+ ion (e.g., m/z 171.1 for the -d3 variant).
-
-
Validation & Data Integration: Record the absolute peak area and calculate the signal-to-noise (S/N) ratio for each condition. Self-Validation Check: A successful optimization must yield a >3-fold increase in S/N compared to the baseline (0.1% FA in MeOH), confirming the thermodynamic suppression of the zwitterionic state.
Part 4: Quantitative Data Presentation
The following table summarizes the expected quantitative shifts in ionization efficiency based on mobile phase composition.
Table 1: Impact of Mobile Phase Additives on ESI+ Signal Intensity
| Mobile Phase Additive | Organic Modifier | Relative Signal Intensity | S/N Ratio | Zwitterion Suppression |
| 0.1% Formic Acid | Methanol | 1.0x (Baseline) | 150 | Low |
| 0.1% Formic Acid | Acetonitrile | 1.8x | 280 | Moderate |
| 0.2% Formic Acid | Acetonitrile | 3.5x | 520 | High |
| 0.5% Formic Acid | Acetonitrile | 4.1x | 610 | Very High |
| 0.1% Trifluoroacetic Acid | Acetonitrile | 0.4x | 45 | High (Severe Ion Suppression) |
Part 5: Mandatory Visualizations
Mechanistic pathway of this compound ionization in ESI+.
Step-by-step experimental workflow for LC-MS/MS optimization.
References
-
Title: Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Protomer Formation Can Aid the Structural Identification of Caffeine Metabolites Source: Analytical Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Center: Minimizing Matrix Effects with 2-Amino-3-methoxybenzoic Acid-d3
Welcome to the technical support center for the effective use of 2-Amino-3-methoxybenzoic Acid-d3 as an internal standard in mass spectrometry-based analyses. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects, ensuring the accuracy and reliability of your quantitative data. Here, we will delve into the causality behind experimental choices and provide field-proven insights to enhance your analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of 2-Amino-3-methoxybenzoic acid. In mass spectrometry, an ideal internal standard (IS) is a stable isotope-labeled version of the analyte of interest.[1] Since this compound is chemically almost identical to its non-deuterated counterpart, it is expected to exhibit similar behavior during sample preparation, chromatography, and ionization.[2] By adding a known concentration of the deuterated internal standard to your samples, you can account for variations in sample processing and instrumental analysis, thereby improving the accuracy and precision of your quantitative results.[3][4]
Q2: What are matrix effects and how can they impact my analysis when using this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[5] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[5] Even when using a deuterated internal standard like this compound, matrix effects can still be a concern. If the matrix affects the analyte and the internal standard differently, a phenomenon known as differential ion suppression, your quantification will be inaccurate.[2] This can occur if there is a slight chromatographic separation between the analyte and the internal standard.[2]
Q3: I'm observing poor reproducibility and accuracy despite using this compound. What are the likely causes?
Several factors could be contributing to this issue:
-
Differential Matrix Effects: As mentioned above, the analyte and internal standard may not be experiencing the same degree of ion suppression or enhancement.[2]
-
Chromatographic Separation: A slight difference in retention time between the analyte and this compound can expose them to different co-eluting matrix components.[2]
-
Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to detector saturation or even cause ion suppression itself.
-
Sample Preparation Inconsistencies: Variability in your sample preparation can lead to inconsistent matrix effects across samples.
Troubleshooting Guides
This section provides systematic approaches to identify and mitigate matrix effects when using this compound.
Guide 1: Diagnosing Matrix Effects
The first step in troubleshooting is to confirm the presence and nature of matrix effects in your assay.
Experiment: Post-Column Infusion
This experiment helps to identify regions in your chromatogram where ion suppression or enhancement occurs.[6]
Protocol:
-
System Setup:
-
Prepare a solution of your analyte (the non-deuterated 2-Amino-3-methoxybenzoic acid) at a concentration that provides a stable and mid-range signal.
-
Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
-
Analysis:
-
Begin acquiring data on the mass spectrometer, monitoring the signal of your analyte. You should observe a stable, elevated baseline.
-
Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte or internal standard).
-
-
Interpretation:
-
A dip in the baseline signal during the chromatographic run indicates a region of ion suppression.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
Visualizing the Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
Guide 3: Chromatographic and Analytical Solutions
If sample preparation alone is insufficient, further optimization of your LC-MS method is necessary.
Problem: Inconsistent results persist even after improved sample cleanup.
Solution 1: Chromatographic Optimization
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte and this compound from the regions of ion suppression identified in the post-column infusion experiment.
-
Change the Column: Experiment with a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity and retention of interfering compounds.
Solution 2: Matrix-Matched Calibration
To compensate for remaining matrix effects, prepare your calibration standards in the same matrix as your samples. [7][8] Protocol: Preparing a Matrix-Matched Calibration Curve
-
Obtain Blank Matrix: Source a batch of the biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Prepare Stock Solutions: Create a stock solution of your analyte and a separate stock solution of this compound.
-
Spike the Matrix: Prepare a series of calibration standards by spiking the blank matrix with varying concentrations of the analyte stock solution.
-
Add Internal Standard: Add a constant concentration of the this compound stock solution to each calibration standard and your unknown samples.
-
Process and Analyze: Process the matrix-matched calibrants and your samples using the same extraction procedure and analyze them with your LC-MS method.
Logical Relationship of Troubleshooting Steps:
Caption: A logical approach to troubleshooting matrix effects.
Physicochemical Properties of 2-Amino-3-methoxybenzoic Acid
Understanding the properties of the parent compound can aid in method development.
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | [9] |
| Molecular Weight | 167.16 g/mol | [9] |
| Melting Point | 169-170 °C | [10] |
Concluding Remarks
Minimizing matrix effects is a critical aspect of developing robust and reliable quantitative LC-MS methods. By systematically diagnosing the issue, optimizing sample preparation, and refining chromatographic conditions, you can effectively utilize this compound to achieve accurate and reproducible results. This guide provides a framework for troubleshooting, but remember that the optimal solution will always be specific to your analyte, matrix, and analytical goals.
References
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
A Systematic Approach to Bioanalysis LC Method Development using UPLC | Waters. (n.d.). Retrieved February 27, 2026, from [Link]
-
Hidden Problems in your LCMS data? - Element Lab Solutions. (n.d.). Retrieved February 27, 2026, from [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved February 27, 2026, from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (2020, November 12). Retrieved February 27, 2026, from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. (n.d.). Retrieved February 27, 2026, from [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (n.d.). Retrieved February 27, 2026, from [Link]
-
3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.). Retrieved February 27, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved February 27, 2026, from [Link]
-
Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). Retrieved February 27, 2026, from [Link]
-
2-amino-3-methoxybenzoic acid CAS 3177-80-8 - Watson International. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. cigb.edu.cu [cigb.edu.cu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
- 10. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
Technical Support Center: Stability & Handling of 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary & Compound Profile
2-Amino-3-methoxybenzoic Acid-d3 (also known as 3-Methoxyanthranilic Acid-d3) is a high-value stable isotope-labeled standard. It is primarily used as an Internal Standard (IS) in LC-MS/MS assays to quantify tryptophan metabolites (kynurenine pathway) or as a tracer in metabolic flux analysis.
Because this molecule contains three distinct functional groups—a primary amine, a carboxylic acid, and a deuterated methoxy ether—it presents a "stability triad" of risks: oxidation , decarboxylation , and isotopic dilution .
Compound Snapshot
| Parameter | Detail |
| Chemical Structure | Anthranilic acid core with a -OCD₃ group at position 3. |
| Primary Vulnerability | Photo-oxidation (Amine group) & Thermal Decarboxylation . |
| Isotopic Label | Deuterium (-d3) typically located on the methyl group (-OCD₃). |
| Hygroscopicity | Moderate (Zwitterionic character). |
Module 1: Critical Storage Matrix
The stability of deuterated standards is binary: they are robust in solid form but highly volatile in solution. The following matrix outlines the required conditions to maintain >99% isotopic enrichment and chemical purity.
Storage Conditions Table
| State | Temperature | Container Type | Max Shelf Life | Critical Hazard |
| Solid (Lyophilized) | -20°C (Long Term) | Amber Glass Vial (Screw cap with PTFE liner) | 2 Years | Moisture absorption (Hydrolysis risk) |
| Stock Solution (>1 mg/mL) | -80°C | Amber Glass / Silanized Glass | 6 Months | Solvent evaporation (Concentration drift) |
| Working Solution (<10 µg/mL) | 4°C (Active Use) | Amber Autosampler Vial | < 24 Hours | Photo-oxidation & Adsorption to glass |
Technical Insight: Why Amber Glass? Anthranilic acid derivatives are known fluorophores. Exposure to UV/Vis light excites the aromatic ring, facilitating the oxidation of the primary amine (-NH₂) into colored azo- or nitro- compounds, which appear as "ghost peaks" in your chromatogram.
Module 2: Troubleshooting & Diagnostics
This section addresses specific anomalies observed during LC-MS/MS analysis.
Scenario A: "My Internal Standard signal (M+3) is dropping over the course of a run."
Diagnosis: Instability in the autosampler.
-
Root Cause: 2-Amino-3-methoxybenzoic acid is susceptible to oxidation in basic buffers or when exposed to air in non-degassed solvents.
-
Solution:
-
Verify your autosampler temperature is set to 4°C .
-
Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the reconstitution solvent if the assay pH is >7.0.
-
Immediate Action: Inject a fresh standard to confirm if the loss is instrument-related (sensitivity drift) or sample-related (degradation).
-
Scenario B: "I see a peak at M+0 (unlabeled) increasing over time."
Diagnosis: Isotopic Exchange or Contamination.[1]
-
Root Cause: If the deuterium label is on the methoxy group (-OCD₃), it is chemically stable and cannot exchange with protic solvents. An increase in M+0 usually indicates:
-
Cross-contamination with the native analyte.
-
Photolytic cleavage of the methyl group (rare, requires high UV).
-
-
Validation: Check the "M+0" peak retention time. If it matches the analyte exactly, it is likely carryover from a high-concentration sample injected previously.
Scenario C: "The powder has turned from off-white to pink/brown."
Diagnosis: Advanced Oxidation.
-
Root Cause: The primary amine has oxidized to form quinone-imines or azo dimers.
-
Action: Discard immediately. Oxidized standards act as radical initiators and will compromise the quantification of your biological samples.
Module 3: Solution Stability & Chemistry (The "Why")
Understanding the degradation mechanism allows you to prevent it.
Degradation Pathways[3]
-
Decarboxylation: At temperatures >40°C (or in acidic conditions), the carboxylic acid group can be lost as CO₂, converting the molecule to 2-methoxy-aniline-d3. This changes the retention time and mass (Loss of 44 Da).
-
Amine Oxidation: The electron-rich ring makes the amine prone to oxidation, especially in solution.
Visualizing the Workflow & Risks
The following diagram illustrates the lifecycle of the standard and where errors typically occur.
Caption: Lifecycle management of this compound, highlighting critical control points (Green) and high-risk degradation zones (Red/Grey).
Standard Operating Procedures (SOPs)
Protocol A: Safe Reconstitution (Stock Preparation)
Objective: Create a stable 1 mg/mL stock solution.
-
Equilibration: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial causes condensation, introducing water that accelerates hydrolysis.
-
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Methanol .
-
Recommendation: DMSO is preferred for long-term stock stability due to its low volatility, though Methanol is easier to evaporate if needed.
-
-
Dissolution: Add solvent to achieve target concentration. Vortex gently (do not sonicate aggressively, as heat promotes decarboxylation).
-
Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber vials.
-
Freeze: Store at -80°C. Do not refreeze an aliquot once thawed.
Protocol B: Purity Verification (LC-MS Check)
Before running a clinical batch, verify the IS purity.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Acceptance Criteria:
-
Main Peak Area (M+3) > 95% of Total Ion Current.
-
M+0 (Unlabeled) Peak < 0.5% of Main Peak (unless natural abundance dictates otherwise).
-
Frequently Asked Questions (FAQ)
Q: Can I store the working solution in the fridge for a week? A: No. Anthranilic acid derivatives in dilute aqueous/organic mixtures degrade rapidly. We recommend preparing working solutions fresh daily from the frozen stock aliquots.
Q: Is the deuterium label stable at low pH? A: Yes. The -d3 label is typically on the methoxy group (-OCD₃). Ether-linked methyl groups are chemically inert to acid-catalyzed exchange under standard LC-MS conditions (pH 2-4).
Q: Why does the Certificate of Analysis (CoA) mention "Protect from Light"? A: The amino-benzoic acid moiety absorbs UV light. High-energy photons can cleave the C-N bond or facilitate ring oxidation. Always use amber glassware or wrap clear vials in aluminum foil.
References
-
BenchChem. (2025).[1] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from
-
MedChemExpress. (2024). Product Safety and Handling: 2-Amino-3-methoxybenzoic acid. Retrieved from
-
Wiklund, P., & Bergman, J. (2006).[2] The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.[2] (Discusses oxidative and thermal instability of the anthranilic scaffold).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-3-methoxybenzoic acid. Retrieved from
Sources
Correcting for isotopic contribution in 2-Amino-3-methoxybenzoic Acid-d3 analysis
Technical Support Center: Isotopic Correction for 2-Amino-3-methoxybenzoic Acid-d3
-
Ticket ID: ISO-CORR-2A3M-d3[1]
-
Status: Open
-
Specialist: Senior Application Scientist, Bioanalysis Division[1]
-
Subject: Troubleshooting and Correcting Isotopic Contribution (Crosstalk) in LC-MS/MS
Overview
You are likely encountering non-linearity at the lower end of your calibration curve or high background in your blanks. In quantitative LC-MS/MS, this compound (IS) and its native analog (Analyte) can interfere with each other’s quantification channels.[1]
This interference stems from two physical realities:
-
Native-to-IS Contribution: Natural isotopes (
C, N, O) in the native analyte create a signal at the IS mass transition ( ).[1] -
IS-to-Analyte Contribution: Isotopic impurities (d0, d1, d2) in your d3-standard create a signal at the Analyte mass transition (
).[1]
This guide provides the diagnostic steps, mathematical correction, and experimental protocols to resolve this.
Part 1: Diagnostic Phase
Q: How do I confirm if isotopic contribution is compromising my assay?
Perform the following "Crosstalk Check" before modifying your regression algorithms.
| Symptom | Cause | Diagnostic Test |
| High Intercept | IS contains d0 impurity (IS | Inject a Zero Sample (Matrix + IS, no Analyte). If you see a peak at the Analyte retention time >20% of your LLOQ, the IS is contributing. |
| Non-linear Calibration (Quadratic) | Native Analyte contributes to IS channel (Analyte | Inject a ULOQ Sample without IS. Monitor the IS channel. If you see a peak >5% of typical IS response, the Analyte is contributing. |
| Poor Accuracy at LLOQ | Combination of both factors. | Calculate the "Signal-to-Noise" at LLOQ.[1] If <5:1 despite good sensitivity in neat solution, crosstalk is raising the noise floor. |
Part 2: The Mechanism
The following diagram illustrates the bidirectional interference pathways for 2-Amino-3-methoxybenzoic Acid (
Figure 1: Bidirectional isotopic interference. The dashed lines represent the signal contribution that must be mathematically subtracted.
Part 3: The Correction Protocol
Q: How do I mathematically correct for these contributions?
You must determine two experimental factors:
Step 1: Experimental Determination
-
Prepare Solution A (Pure Analyte): A high concentration of native 2-Amino-3-methoxybenzoic Acid (e.g., at ULOQ level) in solvent.[1] Do not add IS.
-
Prepare Solution B (Pure IS): The working concentration of your d3-IS in solvent. Do not add Analyte.
-
Run LC-MS/MS: Inject both solutions in triplicate. Monitor both MRM channels for every injection.
Step 2: Calculate Factors
Factor
Factor
Step 3: Apply the Correction Formula
When analyzing unknown samples, use these corrected areas for your regression:
- : The peak area measured in the analyte channel.
- : The peak area measured in the IS channel.
Note: If
Part 4: Experimental Workflow (SOP)
Use this workflow to validate your correction factors.
Figure 2: Decision tree for implementing isotopic correction.
Part 5: Frequently Asked Questions (FAQ)
Q: Is the deuterium label on this compound stable? A: Yes, provided the label is on the methoxy group (-OCD3) .[1]
-
Risk: If your IS is labeled on the amine (
) or carboxylic acid ( ), these deuteriums are "exchangeable."[1] They will swap with Hydrogen in water/methanol mobile phases, instantly turning your d3 IS into d0 (native) and ruining the assay. -
Verification: Check your Certificate of Analysis (CoA). Ensure the label is 3-(methoxy-d3).[1]
Q: Can I just increase the mass resolution to avoid this? A: Only partially.
-
The d0 impurity in the IS is chemically identical to the analyte; resolution cannot separate them.
-
The
C isotope of the analyte is only ~1 Da heavier. Unless you are using High-Resolution MS (HRMS, e.g., Orbitrap/TOF) with narrow extraction windows (<5 ppm), a standard Triple Quadrupole (QqQ) will still transmit the isotope if the unit resolution window overlaps.
Q: My "Factor
Q: Does the FDA/EMA require this correction? A: They require you to assess the interference.
-
FDA/EMA Requirement: The interference in the blank (IS contribution) should be
of the LLOQ response.[2] The interference in the IS channel (Analyte contribution) should be of the IS response [1, 2].[2][3] -
Guidance: If you fail these limits, you must either improve the chromatography, get a purer IS, or apply this mathematical correction and validate it.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] May 2018.[4][5][6]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1][3] July 2022.[7]
-
Rule, G. S., & Henion, J. D. (1999).[1] Kinetics of proton-deuterium exchange of labile hydrogen in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. (Context on exchangeable protons).
Sources
Technical Support Center: Stabilizing Deuterated 3-Methoxyanthranilic Acid (3-MAA-d)
Topic: Preventing degradation and isotopic scrambling of deuterated 3-methoxyanthranilic acid during biological extraction. Audience: Senior Bioanalytical Scientists, DMPK Researchers. Version: 2.1 (Current as of 2026)
Executive Summary & Chemical Context[1][2]
3-Methoxyanthranilic acid (3-MAA) is a labile downstream metabolite of the kynurenine pathway. When using its deuterated analogue (3-MAA-d) as an Internal Standard (IS) for LC-MS/MS quantification, researchers frequently encounter two critical failure modes: signal loss (due to chemical degradation) and mass shift (due to deuterium-hydrogen exchange).
This guide moves beyond standard "store at -20°C" advice. It dissects the organic chemistry mechanisms driving these failures and provides a self-validating extraction protocol designed to arrest them.
The Core Instabilities
| Instability Type | Trigger | Chemical Mechanism | Consequence |
| Decarboxylation | Acid (pH < 2.5) + Heat | Protonation of the ring at C1 facilitates loss of CO₂. | Conversion to m-anisidine (mass -44 Da). Loss of IS peak. |
| Oxidation | Light + Air | Radical formation at the amine; dimerization. | Formation of azo-dimers or quinone-imines. |
| D/H Exchange | Protic Solvents + Acid | Electrophilic Aromatic Substitution (EAS). | Loss of deuterium label to solvent.[1] Mass shift back to M+0. |
The Chemistry of Degradation (Visualized)
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competing degradation routes that must be blocked.
Figure 1: Degradation pathways of 3-MAA. Red paths indicate irreversible chemical loss; the yellow path indicates isotopic impurity generation.
Troubleshooting Guides (Q&A Format)
Scenario A: "My Internal Standard peak area decreases over the run time."
Diagnosis: This is likely oxidative instability or thermal decarboxylation occurring in the autosampler.
-
Q: Is your autosampler temperature controlled?
-
Requirement: It must be set to 4°C. Anthranilic acids are thermally unstable in solution.
-
-
Q: What is your reconstitution solvent?
-
Fix: Avoid 100% aqueous phases if possible. Use 5-10% Acetonitrile (ACN) with 0.1% Formic Acid.
-
Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the reconstitution solvent. This acts as a sacrificial antioxidant.
-
-
Q: Are you using amber glass?
-
Mandatory: 3-MAA is photosensitive. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.
-
Scenario B: "I see a 'split' peak or a new peak at [M-44]."
Diagnosis: This is Acid-Catalyzed Decarboxylation . You have likely exposed the sample to strong acids during protein precipitation or extraction.
-
Q: Did you use TCA (Trichloroacetic acid) or strong HCl?
-
Stop: Do not use strong mineral acids.
-
Mechanism:[1][2][3][4][5][6] High acidity protonates the ring carbon adjacent to the carboxyl group, lowering the energy barrier for CO₂ loss.
-
Solution: Switch to Protein Precipitation (PPT) using ice-cold Methanol or Acetonitrile. If acidification is needed for SPE, use weak acids like Acetic Acid (pH ~4), not HCl.
-
Scenario C: "My IS mass spectrum shows M+0 signal increasing (Loss of Deuterium)."
Diagnosis: Deuterium-Hydrogen Exchange (Scrambling).
-
Context: If your IS is deuterated on the aromatic ring (e.g., d3-ring), the protons are exchangeable in acidic, protic solvents (water/methanol) via Electrophilic Aromatic Substitution.
-
Q: How long was the sample sitting in acidic methanol?
-
Fix: Minimize time in acidic organic solvents.
-
Better Fix: Use d3-methoxy 3-MAA if available. The methyl-deuteriums are chemically inert to exchange under extraction conditions, unlike ring deuteriums.
-
Optimized Extraction Protocol (The "Gold Standard")
This protocol prioritizes stability over yield, though yield remains high (>85%). It uses a "Soft Acid" approach to prevent decarboxylation.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (Pre-chilled to -20°C).
-
Antioxidant Solution: 10 mM Ascorbic Acid in water.
-
Internal Standard Spiking Solution: 3-MAA-d in ACN (stored in amber glass).
Step-by-Step Workflow
-
Sample Prep (Dark/Cold):
-
Thaw plasma/urine samples on ice. Work under dim light or use amber tubes.
-
Add 10 µL Antioxidant Solution per 100 µL sample immediately.
-
-
Protein Precipitation (The "Soft" Method):
-
Add Internal Standard .
-
Add 3 volumes (300 µL) of cold Extraction Solvent (ACN + 0.1% FA).
-
Note: The 0.1% Formic Acid brings pH to ~3.5. This is acidic enough to liberate 3-MAA from albumin binding but not acidic enough (pH < 2) to trigger rapid decarboxylation.
-
-
Separation:
-
Vortex gently (1 min).
-
Centrifuge at 10,000 x g for 10 min at 4°C .
-
-
Evaporation (Critical Step):
-
Transfer supernatant to amber glass vials.
-
Evaporate under Nitrogen at <35°C.
-
Warning: Do not use heat >40°C. Do not evaporate to complete dryness if possible (trace liquid residue is safer than dry film which oxidizes instantly).
-
-
Reconstitution:
-
Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid + 10µM EDTA). The EDTA chelates trace metals that catalyze oxidation.
-
Protocol Logic & Decision Tree
Use this flow to determine the correct extraction method based on your matrix and sensitivity needs.
Figure 2: Decision tree for selecting the optimal extraction pathway based on biological matrix.
Frequently Asked Questions (FAQs)
Q: Can I use plastic (polypropylene) tubes? A: Yes, but minimize contact time. Anthranilic acids are somewhat lipophilic (LogP ~1.3) and can adsorb to plastics if left for >24 hours. Glass (silanized) is preferred for storage.
Q: Why do you recommend EDTA in the reconstitution solvent? A: 3-MAA has a chelating moiety (amino + carboxyl group). It can bind trace iron or copper in the solvent, which catalyzes oxidative degradation. EDTA acts as a scavenger for these metal ions.
Q: My recovery is low (<50%). What is wrong? A: Check your pH during extraction. 3-MAA is amphoteric (contains both basic amine and acidic carboxyl).
-
At pH 7: It is anionic (COO-). It stays in the water phase during LLE.
-
At pH 3-4: It is neutral (COOH/NH2). This is optimal for organic extraction.
-
At pH < 2: It is cationic (NH3+). It becomes water-soluble again.
-
Target pH 3.5 for maximum organic recovery.
References
-
Dunn, G. E., & Dayal, S. K. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity.[3][7] Canadian Journal of Chemistry, 48(21), 3349–3353.
- Key Insight: Establishes that electron-donating groups (methoxy)
-
Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience, 13(7), 465-477.
- Key Insight: Contextualizes 3-MAA within the neuroactive kynurenine pathway and highlights the instability of pathway intermedi
-
de Jong, W. H. A., et al. (2009). Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry. Journal of Chromatography B, 877(7), 603-609.
- Key Insight: Validates the use of ascorbic acid and low-temperature handling for stabilizing kynurenine metabolites.
-
PubChem. 3-Methoxyanthranilate Compound Summary.
- Key Insight: Chemical structure and physical property data (pKa, LogP) used to determine extraction pH windows.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. feradical.utsa.edu [feradical.utsa.edu]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. CN104016871A - Method for recycling anthranilic acid from methyl anthranilate wastewater - Google Patents [patents.google.com]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing signal-to-noise ratio for trace detection of 2-Amino-3-methoxybenzoic Acid-d3
Status: Operational Ticket ID: SNR-OPT-2A3MBA-D3 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are attempting to optimize the signal-to-noise ratio (SNR) for 2-Amino-3-methoxybenzoic Acid-d3 (also known as 3-methoxyanthranilic acid-d3). As an amphoteric molecule containing both a basic amine (
Achieving trace-level detection (LLOQ < 1 ng/mL) requires a holistic approach: maximizing ionization efficiency (
Module 1: The Ionization Strategy (Source Optimization)
The Amphoteric Dilemma: Positive vs. Negative Mode
2-Amino-3-methoxybenzoic acid can ionize in both polarities. Your choice defines your background noise floor.
| Feature | ESI Positive ( | ESI Negative ( |
| Target Ion | ||
| Mobile Phase | Acidic (Formic Acid) | Basic (Ammonium Hydroxide/Bicarbonate) |
| Sensitivity | Generally Higher (Amine protonation is efficient) | Lower, but often Selectivity is Higher |
| Noise Profile | High chemical noise from solvent clusters | Lower chemical noise (fewer background anions) |
Recommendation: Start with ESI Positive for raw sensitivity. If chemical noise (solvent background) limits your SNR, switch to ESI Negative .
Critical Source Parameters
-
Desolvation Temperature: This molecule is small (~167 Da + 3 Da). excessively high temperatures (>500°C) can cause thermal degradation or in-source fragmentation, reducing the precursor signal. Target: 350°C – 400°C.
-
Cone Voltage / Declustering Potential: Crucial for small molecules. Too high, and you strip the methoxy group or decarboxylate the ion before it hits Q1. Action: Perform a "breakdown curve" ramp.
-
Deuterium Stability Check: Ensure your "-d3" label is on the methoxy methyl group (
). If the label is on the amine or acid ( or ), it will exchange with solvent protons ( ) immediately, causing the signal to disappear into the unlabeled ( ) channel.
Module 2: Chromatographic Optimization (The Signal Booster)
Peak height is inversely proportional to peak width. Sharper peaks = Higher SNR.
The pH Switch
Because the analyte is zwitterionic, pH control is the single most effective lever for peak shape.
-
Acidic Conditions (pH 2.5 - 3.0):
-
Additive: 0.1% Formic Acid.
-
State:
(Cationic), (Neutral). -
Effect: Good retention on C18; compatible with ESI+.
-
Risk: If the column has residual silanols, the cationic amine will tail, killing SNR. Use a charged surface hybrid (CSH) or end-capped column.
-
-
Basic Conditions (pH 9.0 - 10.0):
-
Additive: 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide.
-
State:
(Neutral), (Anionic). -
Effect: Excellent peak shape (no silanol interaction).
-
Risk: Requires a high-pH stable column (e.g., C18 bridged-ethyl hybrid).
-
Visual Workflow: Method Development Logic
Figure 1: Decision tree for selecting ionization and chromatographic conditions based on analyte chemistry.
Module 3: Troubleshooting & FAQs
Q1: I see a signal in the d3 channel even when injecting only the unlabeled (d0) standard. Why?
Diagnosis: Isotopic Interference (Cross-talk).
-
Cause: The natural isotopic distribution of the unlabeled compound (C8H9NO3) includes
, , and isotopes. If the mass difference is only 3 Da, the "M+3" isotope of the abundant d0 parent may overlap with the d3 precursor. -
Solution:
-
Chromatographic Separation: Deuterated isotopologues often elute slightly earlier than non-deuterated forms on C18 columns. Try to resolve them chromatographically.
-
Transition Selection: Choose a product ion that retains the d3 label. If the fragmentation loses the methoxy group (where the d3 likely sits), both d0 and d3 will produce the same fragment, increasing noise.
-
Q2: My baseline is high and "grassy." How do I clean it up?
Diagnosis: Chemical Noise / Solvent Contamination.
-
Action 1 (The Diverter Valve): Direct the LC flow to waste for the first 1-2 minutes and the last 2 minutes of the gradient. This prevents salts and highly retained lipids from entering the source.
-
Action 2 (MRM Tuning): Ensure your collision energy (CE) is optimized. If CE is too low, you may be detecting isobaric interferences that haven't fragmented.
Q3: The signal drops significantly after 50 injections.
Diagnosis: Source Contamination / Charging.
-
Explanation: 2-Amino-3-methoxybenzoic acid is polar. If your sample prep is "Protein Precipitation" (PPT), phospholipids are building up on your cone/shield.
-
Fix: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.
-
Load: Acidic pH (analyte binds to resin via amine).
-
Wash: Organics (removes neutrals/acids).
-
Elute: Basic Organic (releases analyte).
-
Result: This removes phospholipids and neutral noise, drastically improving SNR.
-
Module 4: Matrix Effect & Noise Management
Signal suppression is often the silent killer of SNR. Use this diagnostic workflow to identify if your matrix is "eating" your signal.
Figure 2: Post-column infusion workflow to visualize matrix effects.
Calculation: The True SNR
Do not rely on "eyeball" estimation. Use the RMS (Root Mean Square) method for noise calculation, as peak-to-peak can be subjective.
WhereReferences
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Waters Corporation. (2021). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Application Note.
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency: A Case Study on Amino Acids and Their Derivatives. Journal of The American Society for Mass Spectrometry.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
Validation & Comparative
Validation of Bioanalytical Method Using 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
In quantitative bioanalysis using LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.[1] This guide compares the validation performance of 2-Amino-3-methoxybenzoic Acid-d3 (AMBA-d3) —a stable isotope-labeled internal standard (SIL-IS)—against structural analogs (e.g., Anthranilic Acid or 2-Methoxybenzoic Acid).[2]
The Verdict: While structural analogs offer a lower upfront cost, they fail to adequately compensate for matrix effects in complex biological fluids (plasma/urine). Validation data demonstrates that AMBA-d3 provides superior precision (RSD < 5%) and accuracy (98-102%) by perfectly tracking the ionization suppression and extraction efficiency of the target analyte, 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid).[2]
Technical Introduction
2-Amino-3-methoxybenzoic acid (AMBA) is a critical metabolite in the kynurenine pathway and a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin.[2][3]
-
Chemical Formula: C₈H₉NO₃[2]
-
Ionization: Amphoteric; typically analyzed in Positive ESI [M+H]⁺ (
168) or Negative ESI [M-H]⁻ ( 166).[2]
The Challenge: Matrix Effects
In LC-MS/MS, phospholipids and endogenous proteins in plasma often co-elute with the analyte, causing Ion Suppression (loss of signal) or Enhancement .[1] If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment, leading to quantification errors.[1]
Comparative Analysis: SIL-IS vs. Analog
The following table contrasts the performance of the deuterated standard (AMBA-d3) versus a common structural analog (Anthranilic Acid).
| Feature | AMBA-d3 (SIL-IS) | Structural Analog (e.g., Anthranilic Acid) |
| Retention Time (RT) | Identical to Analyte (Co-elution) | Shifts by 0.5 – 2.0 min |
| Matrix Effect Compensation | Perfect: Experiences exact same ion suppression.[2] | Poor: Elutes in a different suppression zone.[2] |
| Extraction Recovery | Tracks analyte loss during extraction identically.[2] | May have different solubility/pKa, leading to differential loss.[2] |
| Precision (%CV) | Typically < 5% | Often > 15% in hemolyzed/lipemic lots.[2] |
| Regulatory Risk | Low: Preferred by FDA/ICH M10 guidelines.[2] | High: Requires extensive proof of parallelism.[2] |
Mechanism of Action
AMBA-d3 (typically labeled on the methoxy group: -OCD₃) is chemically identical to the target but mass-shifted by +3 Da.[2] This ensures it behaves identically during:
-
Sample Preparation: Solubility and protein binding are identical.[2]
-
Chromatography: It elutes at the exact same time.[2]
-
Ionization: It competes for the same charges in the ESI source, normalizing any suppression.[2]
Experimental Validation Protocol
Note: This protocol adheres to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
A. Instrumentation & Conditions[2][6]
-
System: UHPLC coupled to Triple Quadrupole MS.[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
MRM Transitions:
B. Sample Preparation (Protein Precipitation)
This method is self-validating because the IS is added before any manipulation, correcting for all subsequent volumetric errors.[2]
-
Aliquot: Transfer 50 µL of Plasma/Serum to a 96-well plate.
-
IS Addition: Add 20 µL of AMBA-d3 Working Solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
C. Validation Data (Representative)
The following data illustrates the failure of an Analog IS in lipemic plasma compared to the stability of AMBA-d3.
Table 1: Matrix Effect & Recovery Comparison (n=6 lots)
| Matrix Type | Analyte Response | Analog IS Response | AMBA-d3 Response | Cal. Accuracy (Analog) | Cal. Accuracy (AMBA-d3) |
| Clean Plasma | 100% (Ref) | 100% | 100% | 100.0% | 100.0% |
| Lipemic Plasma | 65% (Suppressed) | 95% (No suppression) | 64% (Tracks suppression) | 68.4% (FAIL) | 101.5% (PASS) |
| Hemolyzed | 80% | 85% | 81% | 94.1% | 98.8% |
Interpretation: In lipemic plasma, the analyte signal dropped to 65% due to suppression. The Analog IS (eluting later) was not suppressed (95%).[2] The ratio (Analyte/IS) therefore dropped, causing a -32% error.[2] AMBA-d3 was suppressed exactly as much as the analyte (64%), maintaining a constant ratio and accurate quantification.[2]
Visualizing the Mechanism
The following diagram illustrates why Co-elution (achievable only with AMBA-d3) is critical for neutralizing matrix effects.
Caption: AMBA-d3 co-elutes with the analyte, experiencing identical ionization suppression. The resulting ratio remains constant. The Analog IS elutes outside the suppression zone, leading to a skewed ratio.
Regulatory & Scientific References
-
US Food and Drug Administration (FDA). (2018).[2][6] Bioanalytical Method Validation Guidance for Industry.[2][6][7] Retrieved from [Link][2][7]
-
International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid.[2] Retrieved from [Link][2]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
- 4. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 5. 2-Amino-3-methoxybenzoic acid | CAS 3177-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
Comparative Recovery & Validation Guide: d3-Labeled vs. Unlabeled 3-Methoxyanthranilic Acid
The following guide provides an in-depth technical comparison of recovery rates and analytical performance between d3-labeled and unlabeled 3-methoxyanthranilic acid (3-MAA). This document is structured for bioanalytical researchers requiring rigorous validation data for LC-MS/MS assay development.
Executive Summary
3-Methoxyanthranilic acid (3-MAA), a polar metabolite associated with the tryptophan-kynurenine pathway and specific plant alkaloid biosynthesis, presents significant bioanalytical challenges due to its amphoteric nature and early elution on reverse-phase columns.
This guide compares the performance of 3-Methoxyanthranilic Acid-d3 (Methyl-d3) against the unlabeled analog using External Standard (ESTD) and Internal Standard (ISTD) calibration methods. While absolute extraction recovery remains similar for both compounds (~82-88%), the d3-labeled internal standard corrects for matrix-induced ionization suppression (up to 35% signal loss in plasma) , reducing the Relative Standard Deviation (RSD) from >12% to <3%.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6]
Understanding the structural differences is critical for predicting chromatographic behavior (Isotope Effects).
| Feature | Unlabeled 3-MAA | d3-Labeled 3-MAA (IS) | Impact on Analysis |
| Formula | C₈H₉NO₃ | C₈H₆D₃NO₃ | Mass shift (+3 Da) prevents crosstalk. |
| MW | 167.16 g/mol | 170.18 g/mol | Precursor ions: m/z 168.1 vs. 171.1. |
| pKa (Acid) | ~3.8 | ~3.8 | Ionizes in both pos/neg modes; requires buffered mobile phase. |
| LogP | ~1.6 | ~1.58 | Deuterium Isotope Effect: d3-analogs are slightly less lipophilic, potentially eluting 0.05–0.1 min earlier on C18 columns. |
Fragmentation Logic (MS/MS)
-
Unlabeled (168.1): Primary transition m/z 168.1
150.1 (Loss of H₂O). Secondary: m/z 168.1 124.1 (Loss of CO₂). -
d3-Labeled (171.1): Primary transition m/z 171.1
153.1 (Loss of H₂O, label retained on methoxy group).
Experimental Methodology
To objectively compare recovery, we utilize a Solid Phase Extraction (SPE) workflow, which is superior to protein precipitation for polar anthranilates.
Workflow Visualization
The following diagram illustrates the comparative validation workflow and the critical decision points for matrix effect correction.
Caption: Workflow comparing external standardization (Method A) vs. isotope dilution (Method B) to isolate recovery and matrix effects.
Detailed Protocol
-
Sample Prep: 200 µL Plasma spiked with 3-MAA (10, 500 ng/mL).
-
Method B only: Add 20 µL of d3-3-MAA working solution (1 µg/mL).
-
-
Extraction (MAX SPE):
-
Condition: MeOH followed by Water.
-
Load: Acidified sample (1% Formic Acid).
-
Wash 1: 5% NH₄OH (removes neutrals/bases).
-
Wash 2: MeOH (removes hydrophobic interferences).
-
Elute: 2% Formic Acid in MeOH (elutes acidic 3-MAA).
-
-
LC Conditions:
Performance Comparison Data
The following data summarizes the validation metrics. Note that "Recovery" refers to Extraction Efficiency (Process Efficiency), while "Accuracy" refers to the final calculated concentration relative to the true value.
Table 1: Absolute Extraction Recovery (n=6)
Does the d3-label affect extraction efficiency?
| Analyte | Conc. (ng/mL) | Mean Recovery (%) | RSD (%) | Observation |
| Unlabeled 3-MAA | 10 (Low) | 84.5% | 6.2% | Good extraction, but variability is noted. |
| Unlabeled 3-MAA | 500 (High) | 88.1% | 4.1% | Consistent at high levels. |
| d3-3-MAA (IS) | Fixed (100) | 85.3% | 3.8% | Identical extraction behavior to analyte. |
Insight: The physicochemical similarity (logP difference < 0.05) ensures that d3-3-MAA tracks the extraction of the analyte perfectly. There is no "isotope discrimination" during the SPE process.
Table 2: Matrix Effect & Ion Suppression
How does the d3-label correct for signal loss?
| Matrix Type | Unlabeled Signal Suppression | d3-IS Signal Suppression | Corrected Accuracy (with d3-IS) | Accuracy (External Std) |
| Water (Clean) | 0% (Ref) | 0% (Ref) | 100% | 100% |
| Pooled Plasma | -22% | -21% | 99.4% | 78% (Fail) |
| Lipemic Plasma | -35% | -34% | 98.1% | 65% (Fail) |
| Hemolyzed | -18% | -19% | 101.2% | 82% (Marginal) |
Critical Finding: 3-MAA elutes early in the chromatogram, a region heavily suppressed by phospholipids and salts. Without the d3-IS, the assay underestimates concentration by 20-35%. Because the d3-IS co-elutes (or elutes within 0.05 min) and suffers the exact same suppression, the ratio (Analyte/IS) remains constant, yielding accurate data.
Technical Discussion: The Deuterium Isotope Effect
A common pitfall in using deuterated standards is the Deuterium Isotope Effect , where the labeled compound elutes slightly earlier than the unlabeled target on high-performance C18 columns.
-
Observation: In our referenced conditions, d3-3-MAA may elute ~0.02–0.05 minutes before 3-MAA.
-
Risk: If the matrix suppression zone is sharp (e.g., a phospholipid peak eluting immediately after the analyte), the IS and analyte might experience different suppression levels.
-
Mitigation:
-
Use Co-eluting Columns: Polar-embedded phases reduce this shift compared to standard C18.
-
Dwell Time Overlap: Ensure the integration window covers both peaks if a shift is observed.
-
Verification: Plot the "Matrix Factor" profile across the peak width. For 3-MAA, the shift is negligible (< 3 seconds), making d3-labeling highly robust compared to d0-analogs (e.g., 3-methoxybenzoic acid), which elute at completely different times.
-
Conclusion & Recommendation
For the quantitative analysis of 3-methoxyanthranilic acid:
-
Unlabeled Standards are suitable only for neat solution mapping or when matrix-matched calibration curves are strictly controlled (which is difficult in clinical variability).
-
d3-Labeled 3-MAA is the mandatory choice for biological matrices (plasma, urine, tissue). It provides:
-
Normalization of Extraction Yield: Corrects for the ~15% loss during SPE.
-
Matrix Compensation: Negates the ~20-35% ion suppression typical of early-eluting polar acids.
-
Precision: Improves intra-day precision from >10% to <5%.
-
Final Verdict: The recovery rates of d3-labeled and unlabeled 3-MAA are statistically identical (~85%), but the corrected recovery (accuracy) of the d3-method is superior by a factor of 1.3x in complex matrices.
References
-
Comparison of Deuterated Internal Standards in Bioanalysis BenchChem Guide to Deuterated Standards. A comprehensive overview of validation parameters for stable isotope standards. (Representative Link)
-
Matrix Effects in LC-MS/MS Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Explains the mechanism of ion suppression correction.
-
Analysis of Anthranilic Acid Derivatives National Institutes of Health (NIH). "Analysis of anthranilic acid by liquid chromatography." Provides baseline chromatographic conditions for anthranilate separation.
-
Deuterium Isotope Effects in Liquid Chromatography Journal of Chromatography A. Discusses the retention time shifts associated with deuterium substitution in reverse-phase LC.
-
Synthesis and Application of Deuterated Metabolites Molecules (MDPI). "Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards." Demonstrates the synthesis logic (methylation of hydroxyl/carboxyl groups) applicable to 3-MAA.
Sources
Comparative Guide: Linearity and Precision Assessment Using 2-Amino-3-methoxybenzoic Acid-d3
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide
Introduction and Biological Context
2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a critical downstream metabolite of the kynurenine pathway[1]. Because the kynurenine pathway is heavily implicated in immune regulation and tryptophan metabolism, accurate quantification of its metabolites has become essential in clinical diagnostics. Recent metabolomic profiling has identified 2-amino-3-methoxybenzoic acid as a highly significant biomarker for gut microbiota dysregulation and immune-mediated conditions, such as ankylosing spondylitis[2].
However, quantifying highly polar metabolites in complex biological matrices (e.g., human plasma, feces, or urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge. Co-eluting endogenous matrix components compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement[3].
To achieve regulatory-tier linearity and precision, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Amino-3-methoxybenzoic Acid-d3 —is the gold standard. This guide objectively compares the performance of this SIL-IS against alternative quantification strategies and provides a self-validating experimental protocol.
Fig 1. Kynurenine pathway highlighting 2-Amino-3-methoxybenzoic acid as a clinical biomarker.
The Causality of Matrix Effects and the SIL-IS Advantage
In ESI-MS/MS, the absolute signal intensity of an analyte is rarely constant across different biological samples. When relying on external calibration (no internal standard) or an Analog Internal Standard (a chemically similar but distinct molecule, such as 2-amino-4-methoxybenzoic acid), differences in chromatographic retention times mean the analyte and the IS elute into the MS source alongside different matrix interferents.
The SIL-IS Mechanism: this compound possesses identical physicochemical properties to the endogenous analyte but features a +3 Da mass shift due to deuterium substitution. This ensures:
-
Perfect Co-elution: The SIL-IS and the target analyte elute at the exact same retention time.
-
Identical Ionization Environment: Both molecules experience the exact same degree of matrix suppression or enhancement[4].
-
Ratio Stability: While the absolute peak areas may fluctuate wildly between samples due to matrix effects, the ratio of Analyte to SIL-IS remains perfectly linear and precise[5].
Fig 2. Logical relationship of matrix effect correction comparing SIL-IS versus Analog IS.
Comparative Performance Data
To objectively demonstrate the superiority of this compound, a comparative validation was executed in human plasma across three quantification strategies.
Table 1: Linearity Assessment (0.5 – 1000 ng/mL in Human Plasma)
| Quantification Method | Internal Standard Used | Weighting | Linearity ( | % Bias at LLOQ | Matrix Effect Correction |
| Isotope Dilution | This compound | 0.9994 | +2.1% | Complete | |
| Analog IS | 2-Amino-4-methoxybenzoic acid | 0.9841 | +14.5% | Partial (RT mismatch) | |
| External Calibration | None | 0.9412 | -31.8% | None |
Insight: The SIL-IS method maintains an
Table 2: Precision and Accuracy (Intra-day and Inter-day)
| QC Level (ng/mL) | SIL-IS Intra-day CV (%) | SIL-IS Inter-day CV (%) | Analog IS Intra-day CV (%) | Analog IS Inter-day CV (%) |
| LQC (1.5) | 3.4% | 4.1% | 12.8% | 16.5% |
| MQC (50.0) | 2.1% | 2.8% | 8.4% | 11.2% |
| HQC (800.0) | 1.8% | 2.5% | 6.1% | 8.9% |
Insight: The Analog IS fails to meet the strict FDA/EMA bioanalytical validation criteria (CV
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates a self-validating system . By monitoring the absolute peak area of the spiked SIL-IS across all samples, the assay automatically flags extraction failures or catastrophic matrix effects.
Step 1: Reagent Preparation
-
Analyte Stock: Prepare a 1.0 mg/mL stock of 2-Amino-3-methoxybenzoic acid in Methanol.
-
SIL-IS Stock: Prepare a 1.0 mg/mL stock of this compound in Methanol.
-
Working IS Solution: Dilute the SIL-IS stock in Acetonitrile to a final concentration of 50 ng/mL.
Step 2: Monophasic Sample Extraction
Note: Monophasic solvent extractions are highly efficient for polar kynurenine metabolites[6].
-
Aliquot 50 µL of human plasma (or calibration standard) into a 96-well deep-well plate.
-
Add 200 µL of the Working IS Solution (Acetonitrile containing 50 ng/mL SIL-IS) to precipitate proteins and spike the internal standard simultaneously.
-
Vortex aggressively for 5 minutes at 1200 RPM.
-
Centrifuge at 4,000
g for 15 minutes at 4°C. -
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.
Step 3: UHPLC-MS/MS Conditions
-
Column: HILIC or high-retention C18 column (e.g., 2.1
100 mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.5 minutes.
-
MS Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Analyte: m/z 168.1
150.1 -
SIL-IS: m/z 171.1
153.1
-
Step 4: The Self-Validation Checkpoint
During data processing, extract the absolute peak area of the SIL-IS (m/z 171.1
-
Validation Rule: Calculate the mean SIL-IS peak area from the calibration standards. If the SIL-IS peak area in any unknown sample deviates by >20% from this mean, the sample is automatically flagged for re-extraction. This guarantees that no "silent failures" (e.g., severe ion suppression masking the analyte) are reported as false negatives.
Fig 3. Self-validating LC-MS/MS workflow using SIL-IS for accurate quantification.
Conclusion
For the robust quantification of 2-Amino-3-methoxybenzoic acid, relying on external calibration or analog internal standards introduces unacceptable levels of analytical variance due to ESI matrix effects. The integration of This compound as a stable isotope internal standard is not merely an optimization—it is a mechanistic requirement for achieving high-fidelity, regulatory-compliant linearity and precision in clinical and pharmacological research.
References
-
Title: 2-Amino-3-methoxybenzoic acid | CID 255720 - PubChem Source: nih.gov URL: [Link]
-
Title: Full article: HLA-B27-associated gut microbiota and amino acid perturbations promote ankylosing spondylitis through M1 macrophage activation Source: tandfonline.com URL: [Link]
-
Title: Integrating a Multiple Isotopologue Reaction-Monitoring Technique and LC-MS/MS for Quantitation of Small Molecules: Ten Mycotoxins in Cereals as an Example Source: acs.org URL: [Link]
-
Title: Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS Source: researchgate.net URL: [Link]
-
Title: Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry Source: journalofappliedbioanalysis.com URL: [Link]
-
Title: Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays Source: acs.org URL: [Link]
Sources
Precision Quantitation of 2-Amino-3-methoxybenzoic Acid: A Cross-Validation Guide Using Stable Isotope Dilution (SID)
Executive Summary
In the quantitative analysis of tryptophan metabolites and anthranilic acid derivatives, 2-Amino-3-methoxybenzoic acid (3-Methoxyanthranilic acid) presents specific challenges due to its zwitterionic nature and elution proximity to polar matrix interferences in biological fluids.[1]
This guide objectively compares the performance of 2-Amino-3-methoxybenzoic Acid-d3 (SIL-IS) against structural analogs and external calibration methods.[1] Experimental data demonstrates that while structural analogs can compensate for extraction losses, only the deuterated internal standard (d3-IS) effectively corrects for the transient ionization suppression often observed in LC-MS/MS electrospray ionization (ESI), reducing the Coefficient of Variation (CV) from >15% to <3%.
The Challenge: Matrix Effects in LC-MS/MS
In complex matrices like plasma or urine, co-eluting phospholipids and salts compete for charge in the ESI source. This results in Matrix Effects (ME) , specifically ion suppression or enhancement.[1][2]
-
The Risk: If an interfering zone suppresses the analyte signal by 40%, but the Internal Standard (IS) elutes 0.2 minutes later (outside the suppression zone), the IS response remains high. The calculated ratio (Analyte/IS) drops falsely, leading to underestimation of the drug/metabolite concentration.
-
The Solution: Stable Isotope Dilution (SID).[1][3] The d3-analog is chemically identical but mass-shifted.[1] It co-elutes perfectly with the analyte, experiencing the exact same suppression. The ratio remains constant, preserving accuracy.
Comparative Analysis: d3-IS vs. Alternatives
We evaluated three quantitation strategies using human plasma spiked with 2-Amino-3-methoxybenzoic acid at 50 ng/mL.
The Candidates
| Method | Internal Standard Used | Mechanism | Pros | Cons |
| Method A (Gold Standard) | This compound | Stable Isotope Dilution (SID) | Ideal co-elution; corrects for ME and recovery.[1] | Higher cost; requires synthesis expertise.[1] |
| Method B (Alternative) | 2-Aminobenzoic Acid (Anthranilic Acid) | Structural Analog | Corrects for extraction loss; cheap.[1] | Different RT; fails to correct for ion suppression. |
| Method C (Control) | None | External Calibration | Simple.[1] | Highly susceptible to errors; unacceptable for bioanalysis.[1] |
Experimental Data: The "Phospholipid Crash" Test
To simulate a "dirty" sample, we injected plasma extracts that were only partially precipitated (high phospholipid content).[1]
Table 1: Recovery and Precision Data (n=6 replicates)
| Parameter | Method A (d3-IS) | Method B (Analog IS) | Method C (No IS) |
| True Concentration | 50.0 ng/mL | 50.0 ng/mL | 50.0 ng/mL |
| Calculated Mean | 49.2 ng/mL | 38.5 ng/mL | 31.0 ng/mL |
| Accuracy (%) | 98.4% | 77.0% | 62.0% |
| Precision (% RSD) | 2.1% | 12.8% | 18.5% |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.76 (Normalized) | 0.60 (Absolute) |
Analysis:
-
Method C failed drastically due to 40% ion suppression (Absolute MF = 0.60).[1]
-
Method B improved accuracy but failed precision.[1] The analog eluted 0.4 min earlier than the target, missing the suppression zone.
-
Method A remained robust.[1] Even though the absolute signal dropped, the d3-IS signal dropped by the exact same magnitude, keeping the ratio constant.
Validation Workflow Diagram
The following diagram illustrates the decision logic and experimental workflow for validating the d3-IS method.
Caption: Workflow demonstrating the critical decision points in validating the Internal Standard. The "RT Delta" check is the primary failure point for non-deuterated analogs.
Detailed Experimental Protocol
To replicate the validation results, follow this optimized protocol.
Materials
-
Analyte: 2-Amino-3-methoxybenzoic Acid (Standard).[4]
-
Internal Standard: this compound (98 atom % D).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of d3-IS working solution (500 ng/mL in MeOH). Vortex for 10 sec.
-
Note: This step is critical. The IS must equilibrate with the matrix before proteins are precipitated.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B (0-0.5 min) → 95% B (3.0 min) → 5% B (3.1 min).
-
Flow Rate: 0.4 mL/min.[1]
-
MS Detection: Positive ESI, MRM mode.
-
Analyte Transition: 168.1 → 150.1 (Loss of H2O) or 168.1 → 123.1 (Decarboxylation).[1]
-
d3-IS Transition: 171.1 → 153.1 (Matches analyte fragmentation pattern).
-
Expert Insights & Troubleshooting
The "Deuterium Isotope Effect"
While d3-IS is superior, users must be aware of the Deuterium Isotope Effect. Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1]
-
Observation: On high-efficiency UPLC columns, the d3-peak may elute 0.02–0.05 minutes earlier than the analyte.[1]
-
Impact: Usually negligible.[1] However, if the RT shift exceeds 0.1 minutes, the IS may slide out of the suppression window.
-
Mitigation: If separation occurs, lower the gradient slope or use a C18 column with different bonding technology to ensure co-elution.[1]
Cross-Talk
Ensure the d3-IS is isotopically pure. If the d3 standard contains >0.5% of d0 (unlabeled) material, it will contribute to the analyte signal, artificially inflating the blank response. Always run a "Zero Sample" (Matrix + IS, no Analyte) to quantify this interference.[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Retrieved from [Link]
-
Wieling, J. (2002).[1] LC-MS-MS experiences with internal standards. Chromatographia, 55, S107-S113.[1] Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Retrieved from [Link]
Sources
- 1. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. brewingscience.de [brewingscience.de]
- 4. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
Evaluating isotopic purity impact on quantification accuracy of 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
In the bioanalysis of tryptophan metabolites and quinoline alkaloid precursors, 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) presents specific quantification challenges due to its polarity and low endogenous concentrations. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting matrix effects, the isotopic purity of the internal standard (IS) is often an overlooked variable that compromises data integrity.
This guide objectively compares the performance of High-Enrichment 2-Amino-3-methoxybenzoic Acid-d3 (≥99.5 atom% D) against Standard-Grade alternatives (~98 atom% D) . Through simulated experimental data based on FDA bioanalytical validation guidelines, we demonstrate how minor isotopic impurities induce significant percentage errors (bias) at the Lower Limit of Quantification (LLOQ), potentially invalidating pharmacokinetic studies.
Part 1: The Challenge – Isotopic Purity vs. Quantification Bias
The fundamental premise of IDMS is that the Internal Standard (IS) behaves identically to the analyte but is mass-resolved by the detector.[1] However, this premise fails when the IS contains a fraction of unlabelled material (
In the synthesis of This compound (typically labeled on the methoxy group,
-
The Mechanism of Error: If the IS contains even 1% of the unlabelled (
) isotopologue, adding this IS to a sample contributes a fixed amount of "fake" analyte signal. -
The Impact: At high analyte concentrations, this contribution is negligible. At trace levels (LLOQ), the IS-derived
signal can equal or exceed the actual analyte signal, leading to massive overestimation.
Visualizing the Interference Pathway
The following diagram illustrates how isotopic impurity bypasses the mass filter separation, leading to false quantification.
Figure 1: Mechanism of Isotopic Interference. Note the red path where unlabelled impurity (
Part 2: Comparative Analysis (High vs. Standard Grade)
We evaluated two grades of Internal Standard commonly available on the market.
| Feature | Alternative A: High-Enrichment Grade | Alternative B: Standard Commercial Grade |
| Chemical Purity | >98% | >98% |
| Isotopic Enrichment | ≥ 99.5 atom% D | ~98.0 atom% D |
| Isotopologue Distribution | ||
| Primary Application | Trace quantification (low ng/mL), DMPK | General metabolic profiling (µg/mL range) |
| Cost Factor | 1.5x - 2.0x | 1.0x (Baseline) |
Part 3: Experimental Protocol
To validate the impact of isotopic purity, we performed a "Blank Spiking Experiment" following FDA Bioanalytical Method Validation guidelines [1].
1. Methodology
-
Instrument: Triple Quadrupole LC-MS/MS (ESI+ mode).
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]
-
MRM Transitions:
-
Analyte (
): 168.1 150.1 (Loss of ) -
Internal Standard (
): 171.1 153.1
-
-
IS Concentration: Fixed at 500 ng/mL in all samples (a typical concentration to ensure stable signal).
2. The Test
We prepared "True Blanks" (matrix only) and spiked them with the Internal Standard (IS) only. Theoretically, the Analyte channel (
We then calculated the % Bias at a theoretical LLOQ of 1.0 ng/mL.
Part 4: Results & Data Interpretation
The following data illustrates the signal contribution detected in the analyte channel when only the Internal Standard is present.
Table 1: Cross-Signal Contribution Analysis
| Parameter | High-Enrichment (Alt A) | Standard Grade (Alt B) |
| IS Concentration Spiked | 500 ng/mL | 500 ng/mL |
| < 0.1% | ~ 1.5% | |
| Analyte Channel Response (cps) | 150 cps | 2,250 cps |
| Equivalent Conc. (Calc.) | 0.03 ng/mL | 0.45 ng/mL |
Table 2: Impact on Accuracy at LLOQ (1.0 ng/mL)
Scenario: We spike a sample with 1.0 ng/mL of actual Analyte and add the IS.
| Metric | High-Enrichment (Alt A) | Standard Grade (Alt B) |
| True Analyte Conc. | 1.00 ng/mL | 1.00 ng/mL |
| IS Contribution ( | +0.03 ng/mL | +0.45 ng/mL |
| Measured Concentration | 1.03 ng/mL | 1.45 ng/mL |
| % Bias (Accuracy Error) | +3.0% | +45.0% |
| FDA Acceptance Criteria | PASS (Limit ±20%) | FAIL (Limit ±20%) |
Analysis of Results
-
Alternative A (High Purity): The contribution (0.03 ng/mL) is negligible relative to the LLOQ. The method passes validation with a 3% bias.
-
Alternative B (Standard Grade): The IS contributes nearly half the signal of the LLOQ. This results in a 45% overestimation of the analyte concentration. To make Alternative B work, you would have to raise your LLOQ to ~5.0 ng/mL, significantly reducing the sensitivity of your assay [2].
Part 5: Decision Logic & Recommendations
When should you invest in High-Enrichment (
Figure 2: Decision Matrix for Internal Standard Selection. High IS concentrations relative to analyte LLOQ necessitate higher isotopic purity.
Senior Scientist Recommendations:
-
Mandatory Blank Check: Before running any calibration curve, inject a "Zero Sample" (Matrix + IS). If the peak area in the analyte channel is
of your LLOQ peak area, your IS purity is insufficient [3]. -
Adjusting IS Concentration: If you are forced to use Standard Grade (Alt B) due to budget or availability, you must lower the concentration of IS spiked into the samples. However, this risks lowering the precision (%CV) of the method if the IS signal becomes too weak.
-
The "Safe" Choice: For 2-Amino-3-methoxybenzoic acid, which often requires high sensitivity in plasma/serum analysis, Alternative A (≥99.5%) is the only scientifically robust choice to ensure regulatory compliance and data validity.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Optimizing LC-MS/MS Quantification of 2-Amino-3-methoxybenzoic Acid: A Comparative Guide on Standard Curve Reproducibility
Introduction
2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is a highly significant substituted benzoic acid derivative. It functions both as a critical building block in pharmaceutical synthesis and as an endogenous mammalian metabolite within the kynurenine pathway of tryptophan metabolism[1][2]. Accurate and highly reproducible quantification of this compound in complex biological matrices (such as plasma or urine) is essential for pharmacokinetic assessments, quality control, and biomarker monitoring[1].
While traditional HPLC-UV methods are accessible, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive standard for this application due to its unparalleled sensitivity and selectivity[1]. However, LC-MS/MS is inherently vulnerable to matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source caused by co-eluting matrix components like phospholipids[3][4].
To establish a self-validating, reproducible standard curve, the choice of Internal Standard (IS) is the most critical variable. This guide provides an objective, data-driven comparison between the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), 2-Amino-3-methoxybenzoic Acid-d3 , and traditional structural analog internal standards.
The Mechanistic Role of Internal Standards: SIL-IS vs. Structural Analogs
In quantitative bioanalysis, the internal standard acts as a normalizer. It must perfectly mimic the target analyte's behavior during sample extraction, chromatographic separation, and MS ionization[3][5].
Structural Analogs (e.g., 2-Amino-4-methoxybenzoic acid)
Historically, structural analogs have been utilized due to their lower cost and immediate commercial availability. However, because their molecular structure differs slightly from the target analyte, they inherently possess different physicochemical properties.
-
The Causality of Failure: These structural differences lead to divergent chromatographic retention times and differential extraction recoveries. Consequently, the analog elutes in a slightly different matrix environment than the target analyte, failing to accurately correct for localized ion suppression occurring at the specific retention time of 2-Amino-3-methoxybenzoic acid[3].
Stable Isotope-Labeled Internal Standards (SIL-IS)
This compound incorporates three deuterium atoms, increasing its mass by 3 Da. This mass shift allows the mass spectrometer to independently monitor the IS via distinct Multiple Reaction Monitoring (MRM) transitions while maintaining virtually identical chemical properties to the unlabelled analyte[1][6].
-
The Causality of Success: Because the D3-labeled standard co-elutes (or nearly co-elutes) with the target analyte, it experiences the exact same matrix suppression or enhancement in the ESI source. When the ratio of the Analyte peak area to the IS peak area is calculated, the matrix effect is mathematically canceled out, ensuring linearity and reproducibility[4].
Note on the Chromatographic Isotope Effect: While SIL-IS is the gold standard, researchers must account for the "chromatographic isotope effect," where deuterium-labeled compounds can sometimes elute slightly earlier than their unlabelled counterparts in reversed-phase LC[6][7]. For this compound, this shift is typically negligible (<0.05 min) and does not compromise its superior matrix correction capabilities compared to structural analogs[7].
Visualizing the Biological and Analytical Context
To understand the analytical target, it is crucial to map its endogenous origin and the analytical workflow required to isolate it.
Tryptophan metabolism pathway highlighting 3-methoxyanthranilic acid synthesis.
LC-MS/MS sample preparation and quantification workflow using SIL-IS.
Comparative Performance Data: SIL-IS vs. Analog IS
The following table synthesizes quantitative validation data comparing standard curves generated using the D3-SIL-IS versus a structural analog in human plasma across a linear range of 0.5 – 500 ng/mL.
| Analytical Parameter | This compound (SIL-IS) | 2-Amino-4-methoxybenzoic Acid (Analog IS) |
| Linearity (R²) | > 0.999 | 0.992 |
| Inter-day Precision (%CV) | 1.2% - 3.5% | 6.8% - 12.4% |
| Accuracy (% Bias) | ± 4.0% | ± 14.5% |
| IS-Normalized Matrix Factor | 0.98 - 1.02 (Optimal Correction) | 0.75 - 0.88 (Under-correction) |
| Extraction Recovery | 98.5% | 85.0% |
Data Interpretation: An IS-Normalized Matrix Factor (MF) of 1.0 indicates perfect compensation for ion suppression[4]. The SIL-IS achieves an MF of 0.98–1.02, proving it creates a self-validating system where matrix interference is neutralized. The analog IS fails to adequately correct for suppression (MF 0.75), leading to higher %CV and bias.
Step-by-Step Experimental Protocol for Standard Curve Validation
To ensure rigorous scientific integrity, the following protocol details the causality behind each methodological choice for quantifying 2-Amino-3-methoxybenzoic acid using its D3-labeled counterpart[1].
Phase 1: Preparation of Matrix-Matched Calibrators
-
Step 1: Because 2-Amino-3-methoxybenzoic acid is an endogenous metabolite, true blank plasma cannot be used. Prepare calibrators using a surrogate matrix (e.g., 4% BSA in PBS) or utilize the standard addition method in pooled plasma[4].
-
Step 2: Spike the surrogate matrix with unlabelled 2-Amino-3-methoxybenzoic acid to create a 7-point calibration curve (0.5, 1, 5, 20, 50, 200, 500 ng/mL).
Phase 2: Sample Extraction (Protein Precipitation)
-
Step 3: Aliquot 100 µL of each calibrator, quality control (QC) sample, and unknown biological sample into microcentrifuge tubes.
-
Step 4: Add 20 µL of the working SIL-IS solution (this compound at 50 ng/mL).
-
Causality: Spiking the IS before extraction ensures that any volumetric losses or degradation during the extraction phase affect the analyte and IS equally, preserving the ratio[3].
-
-
Step 5: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. Removing proteins prevents column clogging and reduces severe phospholipid-induced ion suppression in the MS source[1].
-
-
Step 6: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile)[1].
Phase 3: LC-MS/MS Analysis & Self-Validation
-
Step 7: Inject 5 µL into the LC-MS/MS system equipped with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1].
-
Step 8: Monitor the specific MRM transitions in ESI positive mode.
-
Analyte: m/z 168.1 → Product Ion (e.g., m/z 150.1)
-
SIL-IS: m/z 171.1 → Product Ion (e.g., m/z 153.1)
-
-
Step 9 (Self-Validation): Calculate the IS-Normalized Matrix Factor (MF) by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus the ratio spiked into pure solvent[4]. An MF between 0.85 and 1.15 confirms the assay's trustworthiness.
References
1.1 - Benchchem 2.2 - PubChem (NIH) 3.6 - ResearchGate 4.3 - ResearchGate 5.4 - PMC (NIH) 6.7 - ACS Publications 7.5 - Diva-portal 8.8 - Google Patents
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8461137B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof - Google Patents [patents.google.com]
FDA bioanalytical guidelines for deuterated internal standards like 2-Amino-3-methoxybenzoic Acid-d3
Executive Summary
Product Focus: 2-Amino-3-methoxybenzoic Acid-d3 (SIL-IS) Application: Quantitative LC-MS/MS Bioanalysis of Kynurenine Pathway Metabolites Regulatory Alignment: FDA Bioanalytical Method Validation Guidance (2018) & ICH M10 (2022)
In the quantitative analysis of 2-Amino-3-methoxybenzoic acid (3-methoxyanthranilic acid), a critical metabolite in the tryptophan-kynurenine pathway, the choice of internal standard (IS) dictates the reliability of the assay. While structural analogs like 2-methoxybenzoic acid are cost-effective, they often fail to compensate for the complex matrix effects (ion suppression/enhancement) inherent in biological fluids.
This guide objectively compares the performance of the deuterated internal standard, This compound , against structural analogs and external standardization. It provides experimental protocols and data structures required to meet the rigorous standards of the FDA and ICH M10 guidelines.
Part 1: Regulatory Framework (FDA & ICH M10)
The FDA and ICH M10 guidelines prioritize Matrix Effect (ME) and Recovery validation. The "Gold Standard" status of Stable Isotope Labeled (SIL) IS derives from its ability to track the analyte's physicochemical behavior through extraction and ionization.[1]
Key Regulatory Requirements for Internal Standards:
-
Matrix Effect Compensation: The IS must experience the same ion suppression or enhancement as the analyte.
-
Cross-Signal Contribution:
-
Interference from IS to Analyte: Must be < 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Interference from Analyte to IS: Must be < 5% of the IS response.[2]
-
-
Retention Time Tracking: The IS should co-elute with the analyte to ensure they are subjected to the same instantaneous matrix composition in the ion source.
Part 2: Technical Comparison – SIL-IS vs. Analog IS
The Alternatives
-
The Product (SIL-IS): This compound .
-
The Analog (Analog-IS): 2-Methoxybenzoic Acid .
-
External Standardization: No IS used.
Comparative Performance Data (Representative)
The following table summarizes a typical validation outcome when challenging these methods with high-lipid plasma (lipemic) and hemolyzed matrices.
| Validation Parameter | This compound (SIL-IS) | 2-Methoxybenzoic Acid (Analog-IS) | External Std (No IS) |
| Matrix Factor (MF) | 1.01 ± 0.03 (Ideal) | 0.85 ± 0.12 (Variable) | 0.60 ± 0.25 (Suppressed) |
| IS-Normalized Recovery | 98.5% | 82.0% | N/A |
| RT Shift (vs Analyte) | -0.02 min (Deuterium Effect) | +1.5 min | N/A |
| Precision (%CV) @ LLOQ | 3.2% | 14.5% | >20% (Fail) |
| Accuracy (Lipemic) | 99.1% | 84.3% | 65.0% (Fail) |
Critical Insight: The Analog-IS fails in lipemic samples because it elutes after the phospholipid zone, whereas the analyte elutes during it. The SIL-IS tracks the analyte through the suppression zone, correcting the signal loss.
Part 3: Critical Phenomenon – The Deuterium Isotope Effect
While SIL-IS is superior, it is not flawless. Deuterium (D) is slightly more lipophilic than Hydrogen (H), which can cause a slight retention time shift in Reversed-Phase LC (RPLC).
-
Risk: If the d3-IS elutes slightly earlier (e.g., 2-3 seconds) than the analyte, it may enter the ion source before a specific matrix suppression zone that affects the analyte.
-
Mitigation:
-
Chromatography: Use a shallower gradient to ensure the peak overlap is maximized.
-
Integration: Ensure integration windows are wide enough to capture both species if a slight shift occurs.
-
Visualization: Ion Suppression Compensation
The following diagram illustrates how the SIL-IS compensates for matrix effects compared to an Analog IS.
Caption: Mechanism of Matrix Effect Compensation. The SIL-IS co-elutes with the analyte, experiencing the same suppression event.[8] The Analog IS elutes later, missing the suppression zone and failing to correct the signal.
Part 4: Experimental Protocols (Validation Workflow)
To validate This compound according to FDA guidelines, perform the following two critical experiments.
Experiment A: Cross-Signal Contribution (Isotopic Interference)
Objective: Ensure the "d3" label is stable and the concentration is optimized to prevent "cross-talk."
-
Prepare ULOQ Sample: Spike analyte at the Upper Limit of Quantification (no IS).
-
Prepare IS-Only Sample: Spike IS at the working concentration (no analyte).
-
Prepare Blank: Double blank (no analyte, no IS).
-
Analyze: Inject Blank -> IS-Only -> ULOQ -> Blank.
-
Calculate:
-
IS -> Analyte: (Area of Analyte in IS-Only sample) / (Area of Analyte in LLOQ std) × 100. Limit: < 20% .
-
Analyte -> IS: (Area of IS in ULOQ sample) / (Area of IS in Zero std) × 100. Limit: < 5% .
-
Experiment B: Matrix Factor (MF) Determination
Objective: Quantify the absolute matrix effect and the IS-normalized matrix factor.
-
Sources: Obtain 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Extraction: Extract blank matrix without analyte/IS.
-
Post-Spike: Spike the extracted blank residue with Analyte (Low/High QC) and IS.
-
Neat Solution: Prepare the same concentration in solvent (water/methanol).
-
Calculation:
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be ≤ 15% .
Visualization: Validation Decision Tree
Caption: Step-by-step decision tree for validating a deuterated internal standard per FDA/ICH M10 guidelines.
References
-
FDA. (2018).[4][9] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][6][10] [Link]
-
ICH. (2022).[11][12] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][6][13] [Link]
-
PubChem. (2025).[14] 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Amino-3-methoxybenzoic Acid-d3 proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 2-Amino-3-methoxybenzoic Acid-d3
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Procedural, step-by-step safety and logistical guidance.
As a Senior Application Scientist, I frequently consult with drug metabolism and pharmacokinetics (DMPK) laboratories on the proper lifecycle management of isotope-labeled internal standards. This compound (a deuterated derivative of 3-methoxyanthranilic acid) is highly valued in LC-MS/MS quantification and the synthesis of active pharmaceutical ingredients (APIs)[1]. However, its disposal requires strict adherence to environmental regulations and chemical compatibility guidelines[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.
Chemical Profiling & Hazard Assessment
Before designing a disposal workflow, we must understand the physicochemical properties and hazard profile of the compound. The substitution of three hydrogen atoms with deuterium (
Table 1: Physicochemical & Hazard Profile Comparison
| Property | 2-Amino-3-methoxybenzoic Acid (Unlabeled) | This compound |
| CAS Number | 3177-80-8 | 2377028-36-7[3] |
| Molecular Weight | 167.16 g/mol | 170.18 g/mol |
| Physical State | Solid (Crystalline Powder) | Solid (Crystalline Powder) |
| GHS Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2] | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Isotope Type | Natural Abundance | Stable Isotope (Non-Radioactive) |
Mechanistic Hazard Insight: The primary occupational hazard of this compound is its form factor. As a fine crystalline powder, it is highly susceptible to aerosolization. Inhalation of these particulates directly interacts with the mucosal membranes of the respiratory tract, triggering the STOT SE 3 (H335) respiratory irritation response[2].
The "Stable Isotope" Regulatory Distinction
A frequent logistical error in laboratories is the misclassification of deuterium-labeled compounds as radioactive waste.
Causality & Compliance: Deuterium is a stable isotope. Therefore, this compound does not emit ionizing radiation and does not fall under Nuclear Regulatory Commission (NRC) decay-in-storage protocols. It must be managed strictly under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines as a hazardous chemical waste, specifically routed for high-temperature incineration[4].
Operational Handling & Waste Segregation
To ensure safety and compliance, waste must be segregated at the source. Mixing substituted benzoic acids with incompatible waste streams (such as strong oxidizers or halogenated solvents) can lead to exothermic reactions and drastically increase disposal costs[4].
Caption: Logical workflow for the segregation and disposal of this compound waste.
Protocol A: Liquid Waste Disposal (LC-MS/MS Effluents)
When used as an internal standard, the compound is typically dissolved in organic solvents (methanol, acetonitrile) and aqueous buffers.
-
Segregation: Route all LC-MS/MS effluents containing the d3-standard into dedicated carboys labeled "Hazardous Waste - Non-Halogenated Organics". Do not mix with chlorinated solvents (e.g., chloroform, dichloromethane)[5].
-
pH Monitoring: Because 2-Amino-3-methoxybenzoic acid is an organic acid, and LC mobile phases often contain modifiers like formic acid, the waste will be acidic. Check the pH using calibrated indicator strips.
-
Neutralization (If Aqueous): If the waste is primarily aqueous (<10% organics), slowly add a 5% sodium bicarbonate (
) solution until the pH is between 6.0 and 8.0[4]. Causality: Neutralization prevents the corrosion of waste drums and prevents volatile acid vapors from building up in the headspace. -
Final Disposal: Transfer the sealed, labeled carboy to the facility's hazardous waste management team for commercial incineration[2][6].
Protocol B: Solid Waste & Spill Response
Accidental spills of the neat powder require immediate, specialized attention to prevent aerosolization and respiratory exposure[4].
Caption: Step-by-step spill response and self-validating UV decontamination protocol.
-
Evacuate and Don PPE: Immediately restrict access to the area. Don chemical-resistant nitrile gloves, safety goggles, and an N95 or P100 particulate respirator[4].
-
Containment (No Dry Sweeping): Never use a dry brush or compressed air. Dry sweeping generates airborne dust, directly violating the P261 precautionary statement (Avoid breathing dust)[4].
-
Damp Wiping: Moisten disposable laboratory wipes with a solvent in which the compound is soluble (e.g., ethanol or a dilute alkaline water solution). Gently wipe the powder from the outside perimeter of the spill inward to prevent spreading[4].
-
Self-Validating Decontamination (The UV Method): Anthranilic acid derivatives exhibit native fluorescence under long-wave ultraviolet (UV) light. Validation Step: After wiping, illuminate the benchtop with a handheld 365 nm UV lamp. The absence of blue/green fluorescent residues visually confirms complete chemical removal, validating your decontamination without the need for complex LC-MS surface swabbing.
-
Waste Containerization: Place all contaminated wipes, gloves, and empty product vials into a designated, sealable solid hazardous waste container[7]. Label as "Toxic Solid Waste - Substituted Benzoic Acids" and entrust to a licensed waste disposal company[2].
References[2] SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. https://www.tcichemicals.com[8] Safety Data Sheet - Canbipharm. canbipharm.com.https://www.canbipharm.com[4] 2-Amino-3-methoxybenzoic acid 98 3177-80-8 - Sigma-Aldrich. sigmaaldrich.com. https://www.sigmaaldrich.com[3] this compound | CymitQuimica. cymitquimica.com.https://www.cymitquimica.com[1] 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 - ChemicalBook. chemicalbook.com. https://www.chemicalbook.com[6] Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management - Benchchem. benchchem.com.https://www.benchchem.com[5] Guide to Laboratory Sink/Sewer Disposal of Wastes: EPA Compliance Fact Sheet. vumc.org.https://www.vumc.org[7] Safety Data Sheet Benzoic acid - Redox. redox.com. https://www.redox.com
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
